2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Description
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHNJCWWBKYCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058696 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
210.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28485-18-9 | |
| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28485-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 34840 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028485189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28485-18-9 | |
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| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
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| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS Number: 28485-18-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, synthesis, reactivity, and its application in the development of therapeutic agents, with a focus on uracil-5-sulfonamide derivatives.
Chemical Identity and Physical Properties
This compound, also known as uracil-5-sulfonyl chloride, is a reactive chemical compound extensively used as a building block in medicinal chemistry.[1] Its core structure consists of a pyrimidine ring, a scaffold found in nucleobases, functionalized with a sulfonyl chloride group. This highly reactive group allows for the straightforward introduction of a sulfonamide linkage, a common pharmacophore in many drug molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28485-18-9 | [1][2] |
| Molecular Formula | C₄H₃ClN₂O₄S | [1][2] |
| Molecular Weight | 210.60 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C | |
| Solubility | Reacts with water | [3] |
| SMILES | O=C1NC(=O)C(S(=O)(=O)Cl)=CN1 | [4] |
| InChIKey | FQHNJCWWBKYCJW-UHFFFAOYSA-N | [4] |
Synthesis
The primary synthetic route to this compound involves the chlorosulfonation of uracil (2,4-dihydroxypyrimidine). This reaction is typically carried out using chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to facilitate the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Uracil (2,4-dihydroxypyrimidine)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Glacial acetic acid
Procedure:
-
To a solution of uracil, add thionyl chloride at room temperature.
-
Slowly add chlorosulfonic acid to the mixture and stir for approximately 1.5 hours at room temperature.
-
Heat the reaction mixture to 60°C for 4 hours.
-
Increase the temperature to 75°C and maintain for an additional 7 hours.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Precipitate the product by adding glacial acetic acid.
-
Collect the solid product by filtration and dry under vacuum to yield this compound as a white powder. A typical yield for this process is approximately 92.3%.
Chemical Reactivity and Applications
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile synthesis of a wide range of uracil-5-sulfonamide derivatives.
Nucleophilic Substitution with Amines
The most prominent reaction is its coupling with primary and secondary amines to form stable sulfonamides. This reaction is the cornerstone of its use in medicinal chemistry, enabling the linkage of the uracil scaffold to various other molecular fragments to explore structure-activity relationships.
Experimental Protocol: General Synthesis of Uracil-5-sulfonamides
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine) (1.5 - 2.0 eq)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask.
-
Add the base to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the cooled amine solution.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Hydrolysis
This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[3] Therefore, it should be handled under anhydrous conditions.
Biological and Medicinal Significance
Uracil and its derivatives are of significant interest in drug discovery due to their structural similarity to endogenous pyrimidines, allowing them to interact with various biological targets. The sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities. The combination of these two moieties in uracil-5-sulfonamides has led to the discovery of compounds with diverse therapeutic potential.
Anticancer and Antiviral Activity
Pyrimidine analogs are known for their anticancer and antiviral properties.[5] The synthetic pyrimidine analog 5-fluorouracil is a widely used anticancer drug. Derivatives of uracil-5-sulfonamide have been investigated as potential anticancer agents, with some compounds showing promising cytotoxic activity against various cancer cell lines.[5] The mechanism of action often involves the inhibition of key enzymes in nucleic acid synthesis or cell cycle regulation.
Other Biological Activities
Derivatives of uracil-5-sulfonamide have also been explored for other therapeutic applications. For instance, some N-p-substituted phenyl uracil-5-sulfonamide derivatives have been evaluated as molluscicides against Biomphalaria alexandrina, the intermediate host of Schistosoma mansoni.[6]
Table 2: Biological Activity of Selected Uracil-5-Sulfonamide Derivatives
| Compound | Target/Application | Activity | Reference |
| N-p-substituted phenyl uracil-5-sulfonamides (e.g., 4a, 4b, 10a, 10b) | Molluscicide (B. alexandrina) | LC50 values of 50, 50, 100, and 200 ppm, respectively. | [6] |
| Uracil-5-sulfonamide derivatives | Immunostimulatory effect against S. mansoni infection | 4a, 10a, and 4b showed 44.4%, 34.6%, and 50.4% reduction in worm burden, respectively. | [6] |
| 2-Thiouracil-5-sulfonamide derivatives (e.g., 6b, 6d-g, 7b) | Anticancer (various cell lines) | Promising anticancer activity and significant inhibition of CDK2A. | [5] |
| 2-Thiouracil-5-sulfonamide derivatives (e.g., 5c, 6d, 7d, 9b, 9c, 9d) | Antioxidant (DPPH, H₂O₂, lipid peroxidation) and 15-LOX inhibition | Significant radical scavenging activity. | [7] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of uracil-5-sulfonamide derivatives. Its straightforward synthesis and high reactivity make it an important tool for medicinal chemists and drug development professionals. The broad spectrum of biological activities exhibited by its derivatives underscores the potential of this scaffold in the ongoing search for new and effective therapeutic agents. Further exploration of the chemical space around the uracil-5-sulfonamide core is likely to yield novel compounds with significant pharmacological value.
References
- 1. Buy this compound (EVT-292688) | 28485-18-9 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.fi [fishersci.fi]
- 4. PubChemLite - this compound (C4H3ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new uracil-5-sulfonamide derivatives and immunostimulatory effect of a chemically modified hemolymph of Biomphalaria alexandrina on Schistosoma mansoni infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Advent and Ascendance of Pyrimidine-5-Sulfonyl Chlorides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of pyrimidine-5-sulfonyl chlorides, a class of compounds of significant interest to researchers, scientists, and drug development professionals. This document details the evolution of their synthesis, their applications in medicinal chemistry, and provides specific experimental protocols and signaling pathway diagrams for key derivatives.
Discovery and Historical Perspective
The direct synthesis of the parent pyrimidine-5-sulfonyl chloride is not prominently documented in early chemical literature, suggesting its emergence as a key synthetic intermediate is a more recent development. The initial focus of pyrimidine chemistry was largely on the synthesis of naturally occurring pyrimidines like uracil, thymine, and cytosine, and their derivatives for biological studies.
However, the introduction of the sulfonyl chloride functional group at the 5-position of substituted pyrimidine rings marked a significant advancement, opening new avenues for the synthesis of novel compounds with diverse biological activities. An early example of the synthesis of a pyrimidine-5-sulfonyl chloride derivative is the preparation of 6-methyl-2-thiouracil-5-sulfonyl chloride . This development highlighted the potential of these compounds as versatile building blocks in organic synthesis and medicinal chemistry. The synthesis of such compounds was often challenging due to the reactivity of the pyrimidine ring and the potential for side reactions, such as N-oxide formation during oxidation of 5-thio-substituted pyrimidines.
Over the years, various synthetic strategies have been developed to overcome these challenges, including the direct chlorosulfonation of pyrimidines and the synthesis from precursors like hydroxypyrimidinesulfonic acids. These methods have enabled the synthesis of a wide array of pyrimidine-5-sulfonyl chloride derivatives, which have become valuable intermediates in the development of therapeutic agents.
Synthetic Methodologies
The synthesis of pyrimidine-5-sulfonyl chlorides can be achieved through several routes. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.
Chlorosulfonation of Pyrimidines
Direct chlorosulfonation of the pyrimidine ring is a common method for introducing the sulfonyl chloride group. This typically involves reacting the pyrimidine substrate with a strong chlorosulfonating agent.
Table 1: General Conditions for Chlorosulfonation of Pyrimidines
| Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Chlorosulfonic acid | 120 | 8 | Good |
| Chlorosulfonic acid / Thionyl chloride | 120 | 4-8 | High |
Synthesis from Pyrimidine-5-sulfonic Acids
Another approach involves the conversion of a pyrimidine-5-sulfonic acid to the corresponding sulfonyl chloride. This is a common transformation in organic synthesis.
Table 2: Conversion of Pyrimidine-5-sulfonic Acids to Sulfonyl Chlorides
| Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phosphorus pentachloride | 180 | 4 | ~96% |
| Thionyl chloride | Reflux | Varies | Good |
Modern Divergent Synthesis Strategies
Recent advancements have focused on developing more efficient and versatile methods for the synthesis of 5-sulfonyl-substituted pyrimidines, from which the sulfonyl chlorides can be derived. A notable 2024 study highlights a divergent synthesis strategy starting from acyclic precursors, which avoids the issues of N-oxide formation encountered in traditional oxidation methods.
Applications in Drug Discovery and Development
The pyrimidine-5-sulfonyl chloride moiety is a valuable pharmacophore in drug discovery. The sulfonyl chloride group is a reactive handle that allows for the straightforward synthesis of sulfonamides, which are present in a wide range of clinically used drugs. The pyrimidine core itself is a key component of many biologically active molecules.
Bosentan: An Endothelin Receptor Antagonist
Bosentan is a dual endothelin receptor antagonist used for the treatment of pulmonary artery hypertension. It contains a pyrimidine sulfonamide structure derived from a pyrimidine-5-sulfonyl chloride precursor. Bosentan blocks the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, on vascular smooth muscle cells and endothelial cells.
The binding of ET-1 to its receptors activates G-protein-coupled signaling cascades. Activation of the Gq protein leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to vasoconstriction, while DAG activates protein kinase C (PKC), which is involved in cell proliferation. By blocking these receptors, Bosentan prevents these downstream effects, leading to vasodilation and a decrease in blood pressure.
Tamsulosin: An Alpha-1A Adrenergic Receptor Antagonist
Tamsulosin is a selective antagonist of the α1A adrenergic receptor, used to treat benign prostatic hyperplasia. While not a direct derivative of a simple pyrimidine-5-sulfonyl chloride, its sulfonamide component is a key feature for its biological activity. Tamsulosin's mechanism involves blocking the action of norepinephrine on the α1A adrenergic receptors in the smooth muscle of the prostate and bladder neck.
Activation of α1A adrenergic receptors, which are Gq-protein coupled, leads to a signaling cascade similar to that of endothelin receptors, resulting in smooth muscle contraction. By selectively blocking these receptors, tamsulosin causes smooth muscle relaxation, leading to improved urine flow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 6-Methyl-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonyl Chloride
This protocol is adapted from a 1995 publication and represents an early method for the synthesis of a substituted pyrimidine-5-sulfonyl chloride.
-
Materials:
-
6-methyl-2-thiouracil (12.5 g, 0.088 mol)
-
Chlorosulfonic acid (51 mL, 0.77 mol)
-
-
Procedure:
-
A mixture of 6-methyl-2-thiouracil and chlorosulfonic acid is refluxed at 120 °C for 8 hours.
-
The reaction mixture is then cooled and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration.
-
The crude product is dried under vacuum.
-
Recrystallization from a mixture of dimethylformamide (DMF) and water affords the pure product.
-
Divergent Synthesis of 5-Sulfone-Substituted Uracils (2024 Method)
This modern protocol, reported in 2024, provides an efficient route to 5-sulfonyl pyrimidines from acyclic precursors, avoiding N-oxide formation.
-
Step 1: Condensation
-
A sulfonyl-containing acyclic precursor is reacted with triethyl orthoformate and urea in a suitable solvent.
-
The reaction is typically carried out at elevated temperatures, and microwave irradiation can be used to reduce reaction times.
-
-
Step 2: Cyclization
-
The intermediate from the condensation step is treated with a base, such as sodium ethoxide in ethanol, to induce cyclization and formation of the 5-sulfonyl uracil ring.
-
-
Work-up:
-
The final products can often be isolated by simple filtration.
-
Table 3: Representative Reaction Conditions for Divergent Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time |
| Condensation | Acyclic sulfone, Triethyl orthoformate, Urea | Ethanol | 100 (Microwave) | 5 min |
| Cyclization | Intermediate, Sodium ethoxide | Ethanol | Room Temp. | 1 h |
Conclusion
Pyrimidine-5-sulfonyl chlorides have evolved from being challenging synthetic targets to becoming readily accessible and highly valuable building blocks in medicinal chemistry. The development of robust synthetic methodologies has enabled the exploration of their potential in drug discovery, leading to the identification of important therapeutic agents like Bosentan. The continued innovation in synthetic chemistry, as evidenced by recent divergent synthesis strategies, promises to further expand the utility of this important class of compounds in the development of new and improved medicines.
Physical and chemical properties of uracil-5-sulfonyl chloride
An in-depth guide to the physical and chemical properties of uracil-5-sulfonyl chloride, tailored for researchers, scientists, and drug development professionals.
Core Physical Properties
Uracil-5-sulfonyl chloride is a derivative of uracil, a naturally occurring pyrimidine. The introduction of the sulfonyl chloride group at the 5-position significantly alters its chemical reactivity, making it a valuable reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives.
| Property | Value | Notes |
| Molecular Formula | C4H3ClN2O4S | |
| Molecular Weight | 226.6 g/mol | |
| Melting Point | 193-195 °C | Predicted value. |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMF and DMSO. Reacts with protic solvents. |
Chemical Reactivity and Synthesis
The primary chemical feature of uracil-5-sulfonyl chloride is the high reactivity of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reactivity is central to its application in medicinal chemistry for the synthesis of potential therapeutic agents.
Synthesis of Uracil-5-Sulfonamides
A common application of uracil-5-sulfonyl chloride is the synthesis of uracil-5-sulfonamides through its reaction with primary or secondary amines. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of uracil-5-sulfonamides.
Experimental Protocol: Synthesis of a Uracil-5-Sulfonamide Derivative
The following is a representative protocol for the synthesis of a uracil-5-sulfonamide derivative from uracil-5-sulfonyl chloride and an amine.
Materials:
-
Uracil-5-sulfonyl chloride
-
A primary or secondary amine
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen anhydrous solvent.
-
Add the base (e.g., 1.2 equivalents of pyridine) to the solution and stir.
-
Slowly add a solution of uracil-5-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure uracil-5-sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Biological Significance and Drug Development
The uracil scaffold is of significant interest in drug development due to its presence in nucleic acids. Modifications at the 5-position can lead to compounds with a range of biological activities. Sulfonamide derivatives of uracil have been explored for their potential as antiviral, antibacterial, and anticancer agents. The synthesis of libraries of these compounds, facilitated by the reactivity of uracil-5-sulfonyl chloride, is a common strategy in the early stages of drug discovery.
Caption: Drug discovery logical flow utilizing uracil-5-sulfonyl chloride.
Safety and Handling
Uracil-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Synthesis and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, also known as uracil-5-sulfonyl chloride. This compound serves as a critical intermediate in medicinal chemistry for the synthesis of a variety of bioactive molecules, particularly sulfonamide derivatives.[1][2] Due to its reactive sulfonyl chloride group, it is a valuable building block for developing novel therapeutic agents.[1][2]
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₄H₃ClN₂O₄S |
| Molecular Weight | 210.6 g/mol [1] |
| CAS Number | 28485-18-9[1] |
| IUPAC Name | 2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride[1] |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl[1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the chlorosulfonation of uracil (2,4-dihydroxypyrimidine).[1] The following protocol is based on established methods for the synthesis of similar sulfonyl chlorides.[1][2]
Materials:
-
Uracil (2,4-dihydroxypyrimidine)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice bath
-
Reaction flask with a reflux condenser and gas trap
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas trap to handle the evolving HCl and SO₂ gases.
-
Initial Coooling: Place the flask in an ice bath and add chlorosulfonic acid.
-
Addition of Uracil: Slowly and portion-wise, add uracil to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10°C during the addition to control the exothermic reaction.
-
Addition of Thionyl Chloride: Once all the uracil has been added, slowly add thionyl chloride to the reaction mixture.
-
Reflux: After the addition is complete, gradually heat the mixture to reflux (approximately 120°C) and maintain this temperature for several hours until the reaction is complete (monitored by TLC).[2]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Spectroscopic Data
Due to the compound's reactivity, obtaining and publishing detailed experimental spectra can be challenging. The following data is based on predicted values and analysis of related compounds.
Mass Spectrometry
The predicted mass spectrum shows several possible adducts. The primary ions to expect in electrospray ionization (ESI) would be:
| Adduct | Predicted m/z |
| [M+H]⁺ | 210.95749 |
| [M+Na]⁺ | 232.93943 |
| [M-H]⁻ | 208.94293 |
Data sourced from PubChem.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule. Sulfonyl chlorides typically exhibit strong absorption bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3100 |
| C=O Stretch (Amide) | 1710-1660 |
| C=C Stretch | 1650-1600 |
| S=O Stretch (Asymmetric) | 1385-1345 |
| S=O Stretch (Symmetric) | 1190-1160 |
| S-Cl Stretch | ~650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two N-H protons and the one C-H proton on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 11.0 - 12.0 | Broad singlet |
| C₆-H | 8.0 - 8.5 | Singlet |
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the carbons in the pyrimidine ring.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (C₂) | ~150 |
| C=O (C₄) | ~162 |
| C₅ | ~110 |
| C₆ | ~140 |
Applications in Drug Development
This compound is a key starting material for the synthesis of various sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, antiviral, and anticancer agents.[2] The ability to readily react this intermediate with various amines allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.
References
Reactivity of the Sulfonyl Chloride Group on a Pyrimidine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a sulfonyl chloride moiety onto this privileged heterocycle unlocks a versatile platform for the synthesis of a diverse array of derivatives, most notably sulfonamides. This technical guide provides a comprehensive overview of the reactivity of the sulfonyl chloride group on a pyrimidine ring. It delves into the mechanistic aspects of its reactions with various nucleophiles, presents available quantitative reactivity data, and offers detailed experimental protocols for the synthesis of key derivatives. Furthermore, this guide visualizes reaction mechanisms and relevant signaling pathways, providing a critical resource for researchers engaged in drug discovery and development.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide range of pharmaceuticals.[1] The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Among the various functional groups, the sulfonyl chloride (-SO₂Cl) moiety stands out as a highly reactive and versatile handle for chemical modification.
The primary application of pyrimidine sulfonyl chlorides lies in the synthesis of sulfonamides through reactions with primary and secondary amines.[2] Pyrimidine sulfonamides have garnered significant attention in drug discovery, with derivatives showing promise as inhibitors of critical signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) pathways.[3][4]
This guide will explore the factors influencing the reactivity of the sulfonyl chloride group, the types of reactions it undergoes, and its application in the synthesis of biologically relevant molecules.
General Reactivity and Mechanistic Considerations
The reactivity of a sulfonyl chloride group attached to a pyrimidine ring is primarily governed by the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack. The electron-withdrawing nature of the pyrimidine ring enhances this electrophilicity, making pyrimidine sulfonyl chlorides valuable reagents for nucleophilic substitution reactions.
The generally accepted mechanism for the reaction of pyrimidine sulfonyl chlorides with nucleophiles is a nucleophilic aromatic substitution (SNAr) type mechanism at the sulfur atom. This can proceed through either a stepwise addition-elimination pathway, involving a pentacoordinate sulfur intermediate, or a concerted SN2-like mechanism. Computational studies on related sulfonyl systems suggest that the precise mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent.
Below is a generalized workflow for the synthesis of pyrimidine sulfonamides, a key class of derivatives.
Caption: General workflow for pyrimidine sulfonyl chloride reactions.
Factors Influencing Reactivity
Several factors influence the reactivity of the sulfonyl chloride group on a pyrimidine ring:
-
Position of the Sulfonyl Chloride Group: The position of the -SO₂Cl group on the pyrimidine ring (e.g., C2, C4/6, or C5) significantly impacts its reactivity. The electron deficiency at different positions of the pyrimidine ring modulates the electrophilicity of the sulfur atom.
-
Substituents on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring generally increase the reactivity of the sulfonyl chloride by further polarizing the S-Cl bond. Conversely, electron-donating groups can decrease reactivity.
-
Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a crucial role. Stronger, less hindered nucleophiles will react more readily.
-
Reaction Conditions: Solvent polarity, temperature, and the presence of a base can all influence the reaction rate and outcome.
Reactions of Pyrimidine Sulfonyl Chlorides
Pyrimidine sulfonyl chlorides undergo a variety of nucleophilic substitution reactions, providing access to a wide range of derivatives.
Reaction with Nitrogen Nucleophiles (Amines)
The most common reaction of pyrimidine sulfonyl chlorides is with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
References
- 1. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry of Uracil-Based Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The uracil scaffold, a fundamental component of ribonucleic acid, has long been a privileged structure in medicinal chemistry, leading to the development of numerous anticancer and antiviral therapies. The introduction of a sulfonyl chloride moiety to this versatile heterocycle, and its subsequent conversion to sulfonamides and other derivatives, has opened up new frontiers in the quest for more potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential applications of uracil-based sulfonyl chlorides and their derivatives in medicinal chemistry, with a focus on their roles as anticancer, antiviral, and enzyme-inhibiting agents.
Synthesis of Uracil-Based Sulfonyl Chlorides and Sulfonamides
The synthesis of uracil-based sulfonyl chlorides is a critical first step in the development of a diverse library of derivatives. A common and effective method involves the direct chlorosulfonation of a uracil or thiouracil precursor. The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to a wide array of sulfonamides through reaction with various primary and secondary amines.
A divergent synthesis strategy for 5-sulfonyl-substituted uracils has also been established, which avoids the need for protecting groups on the N-heterocycle and offers broad substrate tolerance with excellent yields.[1][2] This approach is particularly valuable for creating chemical libraries for high-throughput screening.
General Experimental Protocol: Synthesis of 2-Thiouracil-5-Sulfonyl Chloride
A mixture of 2-thiouracil and chlorosulfonic acid is heated, typically at around 120°C, for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice to precipitate the product. The crude 2-thiouracil-5-sulfonyl chloride is then filtered, washed with cold water, and dried. This intermediate can be used directly in the next step without further purification.
General Experimental Protocol: Synthesis of N-Substituted Uracil-5-Sulfonamides
The uracil-5-sulfonyl chloride intermediate is reacted with a suitable primary or secondary amine in the presence of a base, such as pyridine, in a solvent like absolute ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the precipitated sulfonamide product is filtered, washed, and recrystallized to yield the pure compound.[3]
Anticancer Applications
Uracil-based sulfonamides have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several uracil-based sulfonamides have been identified as potent inhibitors of CDKs, particularly CDK2. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.
Inhibition of Thymidylate Synthase
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and induces "thymineless death" in rapidly dividing cancer cells.[4] 5-Fluorouracil (5-FU), a well-known uracil analog, exerts its anticancer effects in part through the inhibition of TS.[5] Novel uracil derivatives bearing a sulfonamide moiety have also been designed and evaluated as TS inhibitors, showing promising antiproliferative activity.[6]
Quantitative Data: Anticancer Activity of Uracil-Based Sulfonamides
The following table summarizes the in vitro anticancer activity of selected uracil-based sulfonamide derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series A | |||
| Compound 6e | A-2780 (Ovarian) | 1.25 | [7] |
| HT-29 (Colon) | 2.53 | [7] | |
| MCF-7 (Breast) | 3.16 | [7] | |
| HepG2 (Liver) | 4.21 | [7] | |
| Series B | |||
| Compound 13j | A549 (Lung) | 1.18 | [6] |
| OVCAR-3 (Ovarian) | 2.34 | [6] | |
| SGC-7901 (Gastric) | 3.15 | [6] | |
| HepG2 (Liver) | 2.87 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the uracil-based sulfonamide compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Enzyme Inhibition
Beyond their anticancer effects, uracil-based sulfonamides have shown promise as inhibitors of other clinically relevant enzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[9] Sulfonamides are a well-established class of CA inhibitors, and the incorporation of a uracil moiety can modulate their inhibitory potency and selectivity against different CA isoforms.
Quantitative Data: Carbonic Anhydrase Inhibition by Uracil Derivatives
The following table presents the inhibition constants (Ki) of selected uracil derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II).
| Compound ID | hCA I Ki (µM) | hCA II Ki (µM) | Reference |
| Series C | |||
| Compound 9 | 0.085 | 0.235 | [9] |
| Compound 10 | 0.125 | 0.185 | [9] |
| Compound 11 | 0.105 | 0.171 | [9] |
| Compound 12 | 0.145 | 0.205 | [9] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against CAs is often determined by measuring their effect on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA).[9][10]
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme, a solution of the substrate (4-NPA), and solutions of the test inhibitors.
-
Assay Procedure: In a cuvette or microplate well, the enzyme solution is pre-incubated with the inhibitor for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of the 4-NPA substrate.
-
Spectrophotometric Measurement: The hydrolysis of 4-NPA to 4-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm) over time.
-
Data Analysis: The initial rates of the reaction are calculated in the presence and absence of the inhibitor. The inhibition constants (Ki) are then determined from this data.
Antiviral Potential
While the primary focus of recent research has been on the anticancer and enzyme-inhibiting properties of uracil-based sulfonamides, the broader class of uracil derivatives has a long history of antiviral applications.[11][12] The introduction of a sulfonyl group or related functionalities could lead to novel antiviral agents. For instance, some sulfonamide derivatives have shown activity against a range of viruses, including HIV and coxsackievirus.[13][14][15] Further exploration of uracil-based sulfonyl chlorides in antiviral drug discovery is a promising area for future research.
Conclusion and Future Directions
Uracil-based sulfonyl chlorides are versatile intermediates that provide access to a rich diversity of sulfonamide derivatives with significant potential in medicinal chemistry. The compelling anticancer and enzyme-inhibiting activities demonstrated by these compounds warrant further investigation. Future research should focus on expanding the chemical space of these derivatives through innovative synthetic strategies, elucidating their mechanisms of action in greater detail, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development. The continued exploration of this chemical class holds the potential to deliver novel and effective therapies for a range of human diseases.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Cell Cycle Progression by Growth Factor-Induced Cell Signaling [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Sulfonamides from Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hybridization of the pyrimidine scaffold with a sulfonamide moiety has emerged as a powerful strategy in medicinal chemistry, leading to the discovery of compounds with a wide spectrum of biological activities. Pyrimidine, a fundamental building block of nucleic acids, and the sulfonamide group, a well-established pharmacophore present in numerous approved drugs, combine to create molecules with potent and often multi-targeted therapeutic potential.[1][2] These hybrid molecules have shown significant promise as anticancer agents, kinase inhibitors, and carbonic anhydrase inhibitors, making their synthesis a topic of considerable interest for researchers in drug discovery and development.[1][2][3]
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of sulfonamides derived from pyrimidines. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to design and execute the synthesis of these valuable compounds. The guide covers key synthetic strategies, detailed experimental protocols for representative compounds, a compilation of quantitative biological activity data, and a visual representation of relevant biological pathways.
Core Synthetic Methodologies
The synthesis of pyrimidine sulfonamides can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and access to diverse chemical space.
Synthesis from Aminopyrimidines and Sulfonyl Chlorides
The most direct and widely employed method for the synthesis of pyrimidine sulfonamides involves the nucleophilic substitution reaction between an aminopyrimidine and a sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
General Reaction Scheme:
Caption: General workflow for the synthesis of pyrimidine sulfonamides from aminopyrimidines.
This approach is versatile, allowing for the combination of a wide variety of commercially available or synthetically accessible aminopyrimidines and sulfonyl chlorides to generate large libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis from Pyrimidine Sulfonyl Chlorides and Amines
An alternative strategy involves the reaction of a pyrimidine sulfonyl chloride with a primary or secondary amine. This method is particularly useful when the desired amine component is more readily available than the corresponding aminopyrimidine. The preparation of the pyrimidine sulfonyl chloride intermediate is a key step in this synthetic route.
General Reaction Scheme:
Caption: General workflow for the synthesis of pyrimidine sulfonamides from pyrimidine sulfonyl chlorides.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrimidine sulfonamides, in a single step from three or more starting materials. The Biginelli reaction, for example, can be adapted to incorporate sulfonamide-containing building blocks to produce dihydropyrimidine derivatives.[4][5] Another approach involves a one-pot tandem reaction of substituted 3-formylchromones, sulfonyl chlorides, and ethylamine to yield pyrimidine-sulfonate derivatives.[1][6]
Conceptual Workflow for a Multicomponent Reaction:
Caption: Conceptual workflow of a multicomponent reaction for pyrimidine sulfonamide synthesis.
Synthesis of Fused Pyrimidine Sulfonamides
The synthesis of fused pyrimidine ring systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, bearing a sulfonamide group has garnered significant attention due to their potent biological activities. These syntheses often involve the construction of the fused heterocyclic system from precursors already containing the sulfonamide moiety or the introduction of the sulfonamide group at a later stage of the synthesis.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative pyrimidine sulfonamides, illustrating the key synthetic methodologies discussed above.
Protocol 1: Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide
This protocol describes the synthesis of a pyrimidine sulfonamide via the reaction of a substituted guanidine with a β-dicarbonyl compound.
Reaction Scheme:
Caption: Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
Procedure: [7]
-
To a mixture of phenylsulfonyl guanidine (0.05 mol) and acetylacetone (0.1 mol), add triethylorthoformate (5 ml).
-
Reflux the reaction mixture for 6 hours.
-
After cooling, filter the resulting precipitate.
-
Crystallize the solid from ethanol to obtain orange crystals.
Characterization Data: [7]
-
Yield: 45%
-
Melting Point: 469 K
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.49 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.57–7.66 (m, 3H, Ar-H), 8.00–8.02 (m, 2H, Ar-H), 8.93 (s, 1H, CH-pyrimidine), 12.34 (s, 1H, NH).
-
Elemental Analysis (Calculated for C₁₃H₁₃N₃O₃S): C, 53.60; H, 4.50; N, 14.42; S, 11.01. (Found): C, 53.60; H, 4.49; N, 14.41; S, 11.00.
Protocol 2: Synthesis of N-[2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenyl]-benzenesulfonamide Derivatives
This protocol details the reaction of a substituted aminopyrimidine with various sulfonyl chlorides.
Reaction Scheme:
Caption: General synthesis of N-[2-(5-bromo-2-chloropyrimidin-4-ylsulfanyl)-4-methoxyphenyl]benzenesulfonamide derivatives.
Procedure: [8]
-
Dissolve 2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxybenzenamine (1.0 eq) in dry dichloromethane and cool to 0–5 °C in an ice bath.
-
Add triethylamine (3.0 eq) to the cold reaction mixture and stir for 10 minutes.
-
Add the desired sulfonyl chloride (1.0 eq) and stir the reaction mixture at room temperature for 7–8 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate.
-
Wash the organic layer with 10% ammonium chloride solution, followed by water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which is then purified by column chromatography over silica gel (60–120 mesh) using a hexane:ethyl acetate (8:2) eluent.
Quantitative Data Presentation
The biological activity of pyrimidine sulfonamides has been extensively evaluated against various targets. The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of representative compounds against key cancer cell lines and enzymes.
Table 1: Anticancer Activity of Pyrimidine-Sulfonamide Hybrids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3a | HCT-116 | 5.66 | [2] |
| 3b | HCT-116 | 9.59 | [2] |
| 4a | HCT-116 | 6.99 | [2] |
| 4a | MCF-7 | 9.87 | [2] |
| 5 | T-47D | 2.40 | [2] |
| 5 | MCF-7 | 2.50 | [2] |
| 5 | MDA-MB-231 | 2.40 | [2] |
| 7 | KKU-100 | 1.3 | [2] |
| 7 | KKU-452 | 1.5 | [2] |
| 7 | KKU-M156 | 1.7 | [2] |
| 9a | HCT-116 | 9.64 | [2] |
| 12 (PS14) | HeLa | 15.13 | [2][9] |
| 12 (PS14) | HCT-116 | 19.87 | [2][9] |
| 12 (PS14) | A-549 | 12.64 | [2][9] |
| 12 (PS14) | HepG2 | 22.20 | [2][9] |
| 17 | MDA-MB-231 | 2.40 | [2] |
| 17 | MCF-7 | 2.50 | [2] |
| 17 | T-47D | 2.50 | [2] |
| 28 | HepG2 | 6.99 | [2] |
| 28 | HCT-116 | 8.98 | [2] |
| 28 | MCF-7 | 7.53 | [2] |
| 46 | MCF-7 | 0.96 | [2] |
| 46 | MDA-MB-468 | 1.07 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrimidine-Sulfonamide Hybrids
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| 4a | VEGFR2 | 120 | [2] |
| 4b | VEGFR2 | 100 | [2] |
| 28 | VEGFR2 | 100 | [2] |
| 40 | PI3Kα | 0.44 | [2] |
| 40 | PI3Kβ | 1.48 | [2] |
| 40 | PI3Kδ | 0.85 | [2] |
| 40 | PI3Kγ | 22.83 | [2] |
| 59a | PI3Kα | 7.2 | [2] |
| 59b | PI3Kα | 5.1 | [2] |
| 60a | PI3Kα | 1.7 | [2] |
| 60b | PI3Kα | 2.1 | [2] |
| 60c | PI3Kα | 1.9 | [2] |
| 12 | BTK | 4.2 | [10] |
| 13 | BTK | 11.1 | [10] |
Table 3: Carbonic Anhydrase Inhibitory Activity of Pyrimidine-Sulfonamide Hybrids
| Compound | CA Isoform | Kᵢ (nM) | Reference |
| 17 | CA II | 1.72 | [2] |
| Representative Benzenesulfonamide with Pyrimidine Moiety | CA I | 0.5 | [11] |
Mandatory Visualizations: Signaling Pathways
The biological activity of pyrimidine sulfonamides is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, rendered in DOT language, illustrate some of the critical pathways targeted by these compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, and its dysregulation is frequently observed in cancer.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
CDK4/6-Cyclin D Pathway
The CDK4/6-Cyclin D complex plays a pivotal role in the G1 phase of the cell cycle, and its inhibition is a key strategy in cancer therapy.
Caption: The CDK4/6-Cyclin D pathway in cell cycle progression.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated target in the treatment of B-cell malignancies.
Caption: A simplified representation of the BTK signaling pathway.
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its aberrant activity can lead to genomic instability and tumorigenesis.
Caption: The role of PLK4 in centriole duplication.
Conclusion
The synthesis of sulfonamides from pyrimidines represents a vibrant and highly productive area of medicinal chemistry. The modular nature of the synthetic routes, coupled with the significant biological activities of the resulting compounds, ensures that this field will continue to be a fertile ground for the discovery of new therapeutic agents. This technical guide has provided a foundational understanding of the key synthetic methodologies, detailed experimental protocols, and the biological context for the development of pyrimidine sulfonamides. It is hoped that this resource will empower researchers to further explore this exciting area of drug discovery and contribute to the development of novel and effective medicines.
References
- 1. Multi-component one-pot tandem reaction for synthesis of pyrimidine-sulfonate derivatives [yndxxb.ynu.edu.cn]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties | Semantic Scholar [semanticscholar.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-component one-pot tandem reaction for synthesis of pyrimidine-sulfonate derivatives [yndxxb.ynu.edu.cn]
- 7. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]
- 9. A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides derived from the uracil scaffold are a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antiviral activities. This document provides detailed protocols for the synthesis of sulfonamides starting from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (uracil-5-sulfonyl chloride). The methodologies outlined are based on established synthetic routes and are intended to be a comprehensive guide for researchers in the field of drug discovery and development. Uracil and its derivatives are notable pharmacophores in medicinal chemistry, forming the basis of many commercial drugs.[1] While often associated with anticancer treatments, uracil-based compounds have demonstrated efficacy against a range of diseases.[1]
Synthesis Overview
The synthesis of uracil-5-sulfonamides is a two-step process. The first step involves the preparation of the key intermediate, this compound, from uracil. The subsequent step is the reaction of this sulfonyl chloride with a variety of primary or secondary amines to yield the desired sulfonamide derivatives.
General workflow for the synthesis of uracil-5-sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key sulfonyl chloride intermediate from uracil.
Materials:
-
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine (Uracil)
-
Chlorosulfonic acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add chlorosulfonic acid.
-
Cool the flask in an ice bath.
-
Slowly add 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine (uracil) in small portions to the cooled chlorosulfonic acid with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., heating at 120°C for several hours, as adapted from a similar procedure for 2-thiouracil).
-
Upon completion of the reaction, the mixture is carefully poured onto crushed ice to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: General Procedure for the Synthesis of N-substituted-2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamides
This protocol outlines the reaction of this compound with various amines to form the corresponding sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 eq)
-
Pyridine (as a base and solvent) or another suitable solvent like absolute ethanol with a base (e.g., pyridine)
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., absolute ethanol) in a round-bottom flask.
-
Add the desired primary or secondary amine (1.0 eq) to the solution.
-
Add a base, such as pyridine (catalytic or as a solvent), to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for a period of 16-20 hours.
-
Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or after pouring the reaction mixture into cold water.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., water or ethanol), and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/water).
Data Presentation
The following table summarizes the synthesis of a series of N-substituted 2-thiouracil-5-sulfonamide derivatives, which are structurally similar to the target uracil-5-sulfonamides and for which detailed data is available. The reaction conditions are analogous to those described in Protocol 2.
| Compound | Amine | Yield (%) | M.P. (°C) |
| 1a | Aniline | 75 | 305-307 |
| 1b | 4-Methylaniline | 67 | 313-315 |
| 1c | 4-Methoxyaniline | 71 | 320-322 |
| 1d | 3-Acetylaniline | 77 | 318-320 |
| 1e | 3,4-Dichloroaniline | 73 | 326-328 |
| 1f | 4-Nitroaniline | 65 | 321-323 |
Data adapted from the synthesis of analogous 2-thiouracil-5-sulfonamide derivatives.
Biological Activity and Signaling Pathway
Certain synthetic uracil derivatives have demonstrated antitumor activity. For instance, (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU) has been shown to induce cell cycle arrest in the G0/G1 and G2/M phases in MCF-7 cancer cells.[2] This effect is associated with a decrease in the expression of cyclin D1 and Cdk1 proteins and an increase in the expression of p21 and p27 proteins.[2] The downregulation of cyclin D1 appears to occur at the transcriptional level.[2] This leads to apoptosis in a p53-independent manner.[2]
Proposed signaling pathway for a uracil derivative inducing cell cycle arrest.
References
- 1. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for Reacting Uracil-5-Sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2] The sulfonamide functional group is also a well-established pharmacophore present in numerous therapeutic agents.[3] The synthesis of uracil-5-sulfonamides by reacting uracil-5-sulfonyl chloride with primary amines offers a versatile strategy for creating novel compounds with potential therapeutic applications. These derivatives are of significant interest as they can be designed to target specific biological pathways, such as the thymidylate synthase pathway, which is crucial for DNA synthesis and a key target in cancer therapy.[1][4] This document provides detailed experimental procedures for the synthesis and purification of N-substituted uracil-5-sulfonamides.
Reaction and Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the uracil-5-sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is neutralized by a base, typically pyridine or triethylamine, to drive the reaction to completion and prevent the protonation of the primary amine.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted uracil-5-sulfonamides.
Table 1: Reaction of 6-Methyl-2-Thiouracil-5-Sulfonyl Chloride with Various Amines
| Primary Amine | Product | Yield (%) | Melting Point (°C) |
| Aniline | N-Phenyl-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 75 | 310-312 |
| 4-Methylaniline | N-(4-Methylphenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 67 | 313-315 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 71 | 320-322 |
| 4-Nitroaniline | N-(4-Nitrophenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 65 | 321-323 |
| 2,3-Dichloroaniline | N-(2,3-Dichlorophenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 73 | 326-328 |
| 4-Bromoaniline | N-(4-Bromophenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 68 | 333-335 |
| 3-Aminoacetophenone | N-(3-Acetylphenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 77 | 318-320 |
Data sourced from a study on 2-thiouracil derivatives. The general procedure involved refluxing the reactants in absolute ethanol with pyridine for 16-20 hours.[5]
Table 2: Synthesis of N-Aryl Uracil-5-Sulfonamides
| Primary Amine | Reaction Time (h) | Yield (%) |
| Aniline | 5 | 85 |
| p-Toluidine | 5 | 82 |
| p-Anisidine | 6 | 80 |
| p-Chloroaniline | 6 | 88 |
Note: The specific uracil-5-sulfonyl chloride and detailed reaction conditions were not fully specified in the source document.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 6-Methyl-2-Thiouracil-5-Sulfonamides
This protocol is adapted from the synthesis of various N-substituted pyrimidine-5-sulfonamides.[5]
Materials:
-
6-Methyl-2-thiouracil-5-sulfonyl chloride (1.0 eq)
-
Appropriate primary amine (1.0 eq)
-
Pyridine (1.0 eq)
-
Absolute ethanol
Procedure:
-
A mixture of 6-methyl-2-thiouracil-5-sulfonyl chloride (e.g., 1.13 g, 0.005 mol), the desired primary amine (0.005 mol), and pyridine (0.4 mL, 0.005 mol) is prepared in a round-bottom flask.
-
25 mL of absolute ethanol is added to the mixture.
-
The reaction mixture is refluxed for 16–20 hours.
-
After reflux, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from a DMF/water mixture.[5]
Protocol 2: Synthesis of N-(3-Acetylphenyl)-2-thiouracil-5-sulfonamide
This protocol details the synthesis of a specific N-aryl-2-thiouracil-5-sulfonamide.[6]
Materials:
-
2-Thiouracil-5-sulfonyl chloride (1.0 eq, e.g., 1.13 g, 0.005 mol)
-
3-Aminoacetophenone (1.0 eq, 0.005 mol)
-
Pyridine (1.0 eq, e.g., 0.4 mL, 0.005 mol)
-
Absolute ethanol (25 mL)
Procedure:
-
Combine 2-thiouracil-5-sulfonyl chloride, 3-aminoacetophenone, and pyridine in a round-bottom flask.
-
Add absolute ethanol to the flask.
-
Reflux the mixture for 16–20 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Dry the product and recrystallize from a mixture of DMF and water. The reported yield for this specific reaction is 78%.[6]
Protocol 3: Purification of Uracil Compounds
This protocol provides a general method for the purification of uracil derivatives by recrystallization.[7]
Procedure for Recrystallization:
-
Dissolve the crude uracil compound in a suitable polar aprotic solvent (e.g., DMF, DMA, NMP, or DMSO) by heating to 80-120 °C to obtain a clear solution. The concentration of the crude product can range from 0.2-5 mol/L.[7]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool gradually to a first crystallization temperature of 20-60 °C to initiate crystal formation. Seeding with a small crystal of the pure compound can be beneficial at this stage.[7]
-
Continue cooling the solution to a second crystallization temperature between -80 to 0 °C to maximize the precipitation of the purified product.[7]
-
Collect the crystals by filtration and wash them with a cold solvent, such as acetone.
-
For further purification, the crystals can be pulped in acetone for 1-20 hours, filtered again, washed, and dried.[7]
Column Chromatography: For compounds that are difficult to purify by recrystallization, silica gel column chromatography can be employed. The choice of eluent system is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired compound. For more polar compounds, solvent systems such as dichloromethane/methanol or ethyl acetate/methanol may be necessary. The addition of a small amount of a basic modifier like triethylamine can be beneficial for the chromatography of basic sulfonamides.
Mandatory Visualizations
Reaction Workflow
References
- 1. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new uracil-5-sulfonamide derivatives and immunostimulatory effect of a chemically modified hemolymph of Biomphalaria alexandrina on Schistosoma mansoni infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Anticancer Agents Using 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of anticancer agents derived from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, also known as uracil-5-sulfonyl chloride. This key intermediate serves as a versatile scaffold for the development of a variety of derivatives, particularly sulfonamides, which have demonstrated promising cytotoxic activities against several cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cell cycle regulators, such as Cyclin-Dependent Kinase 2 (CDK2).
Introduction
Uracil and its derivatives are a well-established class of compounds in cancer therapy.[1] Their structural similarity to the natural pyrimidine bases allows them to interfere with various metabolic pathways essential for cell division, leading to cytotoxic effects.[1] The introduction of a sulfonyl chloride group at the 5-position of the uracil ring provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives.[2][3] These derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent activity and selectivity against cancer cells.[2][4]
Data Presentation
The following table summarizes the in vitro anticancer activity of a series of 2-thiouracil-5-sulfonamide derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | A-2780 (Ovarian) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 6b | 4.32 | 3.11 | 2.15 | 11.3 |
| 6d | 7.14 | 6.54 | 4.33 | 14.8 |
| 6e | 2.18 | 1.89 | 1.67 | 9.7 |
| 6f | 8.13 | 7.29 | 5.18 | 16.2 |
| 6g | 3.76 | 2.87 | 1.98 | 10.5 |
| 7b | 9.87 | 8.45 | 6.76 | 18.9 |
| 5-Fluorouracil (5-FU) | 5.23 | 4.16 | 3.87 | 12.4 |
Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives.[4]
Signaling Pathway
Certain uracil-5-sulfonamide derivatives exert their anticancer effects by targeting the cell cycle machinery. Specifically, they have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 disrupts the G1/S phase transition of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. The diagram below illustrates the proposed signaling pathway.
Caption: Inhibition of CDK2 by uracil-5-sulfonamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from 2,4-dihydroxypyrimidine (uracil).
Materials:
-
2,4-dihydroxypyrimidine (uracil)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Glacial acetic acid
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, add thionyl chloride to a solution containing 2,4-dihydroxypyrimidine.
-
Introduce chlorosulfonic acid to the mixture at room temperature and stir for 1.5 hours.[5]
-
Heat the mixture to 60°C and maintain for 4 hours.[5]
-
Increase the temperature to 75°C and continue heating for an additional 7 hours.[5]
-
After the reaction is complete, carefully quench the reaction mixture with ice and glacial acetic acid to precipitate the product.[5]
-
Filter the precipitate and dry it to yield this compound as a white powder.[5] A high yield of approximately 92.3% can be expected.[5]
Protocol 2: General Synthesis of N-Substituted Uracil-5-sulfonamides
This protocol provides a general method for the synthesis of N-substituted uracil-5-sulfonamide derivatives from the sulfonyl chloride intermediate.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine
-
Absolute ethanol
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., DMF/water)
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1 equivalent), the desired amine (1 equivalent), and pyridine (1 equivalent) in absolute ethanol.
-
Reflux the mixture for 16-20 hours.
-
After cooling, filter the resulting precipitate.
-
Dry the precipitate and recrystallize it from a suitable solvent system (e.g., DMF/water) to obtain the pure N-substituted uracil-5-sulfonamide derivative.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.
Caption: General workflow for anticancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-292688) | 28485-18-9 [evitachem.com]
Application Notes and Protocols for the Synthesis of Antiviral Nucleoside Analogs from Uracil-5-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antiviral nucleoside analogs derived from uracil-5-sulfonyl chloride. This class of compounds holds significant promise for the development of new therapeutic agents against a range of viral infections. The methodologies outlined below are based on established chemical principles and published research, offering a robust starting point for further investigation and drug discovery efforts.
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or competitive inhibitors of viral polymerases. Modifications at the C5 position of the uracil ring have been a particularly fruitful area of research, leading to the discovery of potent antiviral agents. The introduction of a sulfonamide moiety at this position offers a unique opportunity to explore new chemical space and develop analogs with improved efficacy, selectivity, and pharmacokinetic properties. Uracil-5-sulfonyl chloride is a key intermediate that allows for the facile introduction of a diverse range of sulfonamide functionalities onto the pyrimidine ring, which can then be glycosylated to yield the target nucleoside analogs.
Data Presentation
The following table summarizes the in vitro antiviral activity of a series of 5'-O-sulfamoyluridine derivatives, which are structurally related to the C5-sulfonamide nucleosides. This data provides a strong rationale for the exploration of C5-sulfonamide analogs as potential antiviral agents.
Table 1: In Vitro Antiviral Activity of 5'-O-Sulfamoyluridine Derivatives
| Compound | Virus | MIC₅₀ (µg/mL)ᵃ | IC₅₀ (µg/mL)ᵇ | TIᶜ |
| 2',3'-Di-O-acetyl-5'-O-(N-ethylsulfamoyl)uridine | HSV-2 | 12 | 100 | 8 |
| VV | >100 | 100 | - | |
| SV | >100 | 100 | - | |
| ASFV | >100 | 100 | - | |
| 2',3'-Di-O-acetyl-5'-O-(N-isopropylsulfamoyl)uridine | HSV-2 | 10 | 100 | 10 |
| VV | >100 | 100 | - | |
| SV | >100 | 100 | - | |
| ASFV | >100 | 100 | - | |
| 5'-O-[[[[(Cyclohexyl)oxy]carbonyl]amino]sulfonyl]-2',3'-O-isopropylideneuridine | HSV-2 | 100 | >100 | - |
| VV | >100 | >100 | - | |
| SV | >100 | >100 | - | |
| ASFV | 100 | >100 | - | |
| 5'-O-[[[[(Palmityl)oxy]carbonyl]amino]sulfonyl]-2',3'-O-isopropylideneuridine | HSV-2 | 100 | >100 | - |
| VV | >100 | >100 | - | |
| SV | >100 | >100 | - | |
| ASFV | 100 | >100 | - | |
| 5'-O-[[[[(2,3,4,6-Tetra-O-benzoyl-β-L-glucopyranosyl)oxy]carbonyl]amino]sulfonyl]-2',3'-O-isopropylideneuridine | HSV-2 | 100 | >100 | - |
| VV | 100 | >100 | - | |
| SV | 100 | >100 | - | |
| ASFV | 25 | >100 | >4 |
Data sourced from Fiandor et al., Nucleosides & Nucleotides, 1989.[1][2] ᵃ MIC₅₀: Minimum inhibitory concentration required to reduce virus yield by 50%. ᵇ IC₅₀: 50% inhibitory concentration on the host cell. ᶜ TI: Therapeutic Index (IC₅₀/MIC₅₀). Viruses tested: Herpes Simplex Virus type 2 (HSV-2), Vaccinia Virus (VV), Semliki Forest Virus (SV), and African Swine Fever Virus (ASFV).
Experimental Protocols
The synthesis of antiviral nucleoside analogs from uracil-5-sulfonyl chloride can be achieved through a multi-step process. The following protocols provide a detailed methodology for each key step.
Protocol 1: Synthesis of Uracil-5-Sulfonyl Chloride
This protocol describes the chlorosulfonation of uracil to produce the key intermediate, uracil-5-sulfonyl chloride.
Materials:
-
Uracil
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Anhydrous diethyl ether
Procedure:
-
In a fume hood, carefully add uracil (1 mole) in small portions to an excess of chlorosulfonic acid (5 moles) with stirring in a round-bottom flask equipped with a reflux condenser and a gas outlet.
-
After the initial reaction subsides, add thionyl chloride (2 moles) to the mixture.
-
Heat the reaction mixture under reflux for 4 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated uracil-5-sulfonyl chloride is collected by filtration, washed with cold water, and then with anhydrous diethyl ether.
-
Dry the product under vacuum over phosphorus pentoxide.
Protocol 2: Synthesis of N-Substituted Uracil-5-Sulfonamides
This protocol details the reaction of uracil-5-sulfonyl chloride with various primary and secondary amines to generate a library of uracil-5-sulfonamides.
Materials:
-
Uracil-5-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Pyridine
-
Anhydrous ethanol
-
Distilled water
Procedure:
-
Dissolve uracil-5-sulfonyl chloride (1 mole) in anhydrous ethanol.
-
Add a solution of the desired amine (1.1 moles) and pyridine (1.1 moles) in anhydrous ethanol dropwise to the stirred solution of uracil-5-sulfonyl chloride at 0°C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the N-substituted uracil-5-sulfonamide by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
Protocol 3: Glycosylation of Uracil-5-Sulfonamides (Vorbrüggen Glycosylation)
This general protocol describes the coupling of a silylated uracil-5-sulfonamide with a protected sugar derivative to form the nucleoside analog.
Materials:
-
N-Substituted uracil-5-sulfonamide
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic amount)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected sugar)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Nucleobase:
-
Suspend the N-substituted uracil-5-sulfonamide (1 mole) in an excess of hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate.
-
Heat the mixture at reflux until the solution becomes clear.
-
Remove the excess HMDS under reduced pressure to obtain the silylated uracil-5-sulfonamide.
-
-
Glycosylation Reaction:
-
Dissolve the silylated uracil-5-sulfonamide and the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.1 moles) in anhydrous acetonitrile.
-
Cool the solution to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 moles) dropwise under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside analog.
-
-
Deprotection:
-
The protecting groups (e.g., benzoyl groups) can be removed by treatment with a solution of sodium methoxide in methanol, followed by neutralization with an acidic resin.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of antiviral nucleoside analogs from uracil-5-sulfonyl chloride.
Caption: Synthetic pathway for antiviral nucleoside analogs.
General Mechanism of Action
The antiviral activity of nucleoside analogs typically involves their intracellular conversion to the triphosphate form, which then interferes with the action of viral polymerases.
Caption: General mechanism of action for nucleoside analogs.
References
Application Notes and Protocols for the Development of Antioxidant Compounds from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred significant interest in the discovery and development of novel antioxidant compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have exhibited a wide array of biological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antioxidant compounds derived from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (uracil-5-sulfonyl chloride).
The protocols outlined below are based on established methodologies for the synthesis of related 2-thiouracil-5-sulfonamide derivatives, which have shown significant antioxidant potential.[1][2][3] These methods are readily adaptable for the synthesis of analogous compounds from the uracil-based starting material.
Synthesis of the Core Scaffold and Derivatives
The overall synthetic strategy involves two main stages: the preparation of the key intermediate, this compound, followed by its reaction with various primary amines to generate a library of sulfonamide derivatives.
Protocol 1: Synthesis of this compound (2)
This protocol describes the chlorosulfonation of uracil (2,4-dihydroxypyrimidine).
Materials:
-
2,4-Dihydroxypyrimidine (Uracil) (1)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Glacial acetic acid
Procedure: [4]
-
In a suitable reaction vessel, carefully add thionyl chloride to 2,4-dihydroxypyrimidine (1).
-
Introduce chlorosulfonic acid to the mixture at room temperature and stir for 1.5 hours.
-
Heat the reaction mixture to 60°C and maintain for 4 hours.
-
Increase the temperature to 75°C and continue heating for an additional 7 hours.
-
After completion, cool the reaction mixture and quench by pouring it onto a mixture of ice and glacial acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound (2) as a white powder.
Protocol 2: General Procedure for the Synthesis of N-Substituted-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide Derivatives (3)
This protocol outlines the reaction of the sulfonyl chloride intermediate with a primary amine to form the corresponding sulfonamide. This is a representative procedure that can be adapted for a variety of amines.
Materials:
-
This compound (2)
-
Appropriate primary amine (e.g., 3-aminoacetophenone)
-
Pyridine
-
Absolute ethanol
-
Dimethylformamide (DMF)
-
Water
Procedure: (Adapted from the synthesis of 2-thiouracil analogs)[1]
-
In a round-bottom flask, dissolve this compound (2) (1 equivalent) in absolute ethanol.
-
Add the desired primary amine (1 equivalent) and pyridine (1 equivalent) to the solution.
-
Reflux the reaction mixture for 16-20 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a DMF/water mixture to obtain the pure sulfonamide derivative (3).
Further derivatization can be achieved. For instance, if an aminoacetophenone is used as the primary amine, the resulting acetylphenyl sulfonamide can be used as a precursor for the synthesis of chalcones, thiosemicarbazones, pyridines, and thiazoles, as demonstrated in the synthesis of 2-thiouracil derivatives.[1][2][3]
Experimental Workflow for Synthesis
Caption: Synthetic pathway for novel antioxidant compounds.
In Vitro Antioxidant Activity Screening Protocols
The following are standard protocols for evaluating the antioxidant capacity of the synthesized compounds. Ascorbic acid is commonly used as a positive control.
Protocol 3: DPPH Radical Scavenging Activity Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Synthesized compounds
-
Ascorbic acid (standard)
-
96-well microplate
-
Microplate reader
Procedure: (Adapted from[1])
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the synthesized compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds and the standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
Protocol 4: Hydrogen Peroxide (H₂O₂) Scavenging Activity Assay
This assay assesses the ability of the compounds to neutralize hydrogen peroxide.
Materials:
-
Hydrogen peroxide (40 mM) in phosphate buffer (pH 7.4)
-
Synthesized compounds
-
Ascorbic acid (standard)
-
Spectrophotometer
Procedure: (Adapted from[1])
-
Prepare solutions of the test compounds and ascorbic acid at various concentrations.
-
Add 0.6 mL of 40 mM H₂O₂ solution to 1 mL of the sample solutions.
-
Allow the solutions to stand for 10 minutes.
-
Measure the absorbance at 230 nm against a blank solution containing the phosphate buffer without H₂O₂.
-
The percentage of H₂O₂ scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (H₂O₂ solution without sample), and A_sample is the absorbance of the sample with H₂O₂.
-
Determine the IC50 value from a plot of scavenging percentage versus concentration.
Protocol 5: Lipid Peroxidation Inhibition Assay
This assay measures the ability of the compounds to inhibit the peroxidation of lipids, often using a lipid source like egg yolk homogenate.
Materials:
-
Egg yolk
-
Phosphate buffered saline (PBS, pH 7.4)
-
Ferrous sulfate (FeSO₄)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Synthesized compounds
-
Ascorbic acid (standard)
-
Water bath
-
Spectrophotometer
Procedure: (Adapted from[1])
-
Prepare a 10% (v/v) egg yolk homogenate in PBS.
-
To 0.5 mL of the homogenate, add 0.1 mL of the test compound solution at various concentrations.
-
Add 0.05 mL of FeSO₄ to induce lipid peroxidation.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1.5 mL of acetic acid, followed by 1.5 mL of TBA in sodium dodecyl sulfate.
-
Heat the mixture in a boiling water bath for 60 minutes.
-
Cool the tubes and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC50 value.
Antioxidant Screening Workflow
Caption: Workflow for in vitro antioxidant activity screening.
Data Presentation
The following table summarizes the antioxidant activity of a series of 2-thiouracil-5-sulfonamide derivatives, which are structurally analogous to the compounds that can be synthesized from this compound. This data is presented to illustrate the potential antioxidant efficacy of this class of compounds. The IC50 values represent the concentration of the compound required to achieve 50% of the maximum antioxidant effect.
Table 1: Antioxidant Activity (IC50 in µg/mL) of Representative 2-Thiouracil-5-Sulfonamide Derivatives
| Compound Class | Representative Compound | DPPH Scavenging | H₂O₂ Scavenging | Lipid Peroxidation Inhibition |
| Standard | Ascorbic Acid | 7.55 ± 1.70 | 12.0 ± 0.90 | 15.0 ± 0.50 |
| Sulfonamide Precursor | Compound 3 | 80.0 ± 0.70 | 75.0 ± 1.20 | 65.0 ± 1.50 |
| Chalcones | Compound 4c | 50.5 ± 1.30 | 45.0 ± 1.80 | 40.0 ± 0.80 |
| Thiosemicarbazones | Compound 5c | 13.5 ± 0.90 | 15.0 ± 0.50 | 18.0 ± 0.60 |
| Pyridine Derivatives | Compound 6d | 12.5 ± 0.50 | 14.0 ± 0.80 | 17.0 ± 0.90 |
| Pyridine Derivatives | Compound 7d | 14.5 ± 0.60 | 16.0 ± 0.40 | 19.0 ± 0.70 |
| Thiazole Derivatives | Compound 9b | 10.5 ± 0.40 | 13.0 ± 0.70 | 16.0 ± 0.40 |
| Thiazole Derivatives | Compound 9c | 11.5 ± 0.80 | 14.0 ± 0.60 | 17.0 ± 0.50 |
| Thiazole Derivatives | Compound 9d | 11.0 ± 0.70 | 13.5 ± 0.50 | 16.5 ± 0.80 |
*Data is for 2-thiouracil analogs as reported by Ahmed, N. et al. (2023) and serves as a reference for the potential activity of the corresponding 2,4-dioxo derivatives.[1] The specific structures of the numbered compounds can be found in the cited literature.
Conclusion
The protocols and data presented herein provide a comprehensive framework for the development of novel antioxidant compounds based on the 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide scaffold. The synthesis is straightforward, and the screening methods are robust and well-established. The significant antioxidant activity observed in the analogous 2-thiouracil series suggests that the uracil-based derivatives are promising candidates for further investigation in the field of drug discovery. Structure-activity relationship (SAR) studies on a diverse library of these compounds will be crucial in identifying lead candidates with enhanced potency and favorable pharmacological profiles.
References
- 1. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-292688) | 28485-18-9 [evitachem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Uracil-5-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of uracil-5-sulfonamides. It also explores their biological activities, including relevant signaling pathways, and presents key data in a structured format for ease of reference.
Introduction
Uracil-5-sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer agents, carbonic anhydrase inhibitors, and molluscicides.[1][2][3] Traditional methods for the synthesis of sulfonamides can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid heating, increased reaction rates, and often higher yields with improved purity profiles.[4][5][6] This technology is particularly advantageous for the construction of compound libraries for drug discovery.
Microwave-Assisted Synthesis: An Overview
Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent, leading to a rapid increase in temperature and pressure. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating methods, resulting in significantly shorter reaction times, often from hours to minutes.[5][6]
The synthesis of uracil-5-sulfonamides typically involves two key steps: the preparation of uracil-5-sulfonyl chloride and its subsequent reaction with a desired amine. Microwave assistance can be effectively applied to the second step, the sulfonylation of amines.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of sulfonamides, based on analogous reactions. This data provides a comparative overview to guide experimental design.
| Entry | Reactants | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | p-Toluenesulfonyl chloride, Aniline | None | Not Specified | Not Specified | 3 | 97 | [7] |
| 2 | Sulfonic acid, Triethylamine, TCT (Step 1) | Acetone | Not Specified | 80 | 20 | High | [4][6] |
| 3 | Intermediate from Step 1, Amine, NaOH (Step 2) | Acetone | Not Specified | 50 | 10 | High | [4][6] |
| 4 | para-hydrazinobenzenesulfonamide hydrochloride, Chalcone derivative | Ethanol | 300 | 200 | 7 | Not Specified | [8] |
| 5 | Sulfonamide ligand, CuCl2·2H2O | Ethanol | Not Specified | Not Specified | 3 | 82 |
Experimental Protocols
This section provides a detailed, generalized protocol for the microwave-assisted synthesis of uracil-5-sulfonamides.
Protocol 1: Synthesis of Uracil-5-sulfonyl Chloride
This initial step is typically performed under conventional heating due to the nature of the reagents.
Materials:
-
Uracil
-
Chlorosulfonic acid
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add uracil to an excess of chlorosulfonic acid at 0 °C in an ice bath.
-
Slowly heat the reaction mixture to 120 °C and maintain this temperature for 8 hours.
-
After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice.
-
The resulting precipitate, uracil-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Uracil-5-Sulfonamides
Materials:
-
Uracil-5-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Microwave reactor vial with a stirrer bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine uracil-5-sulfonyl chloride (1 mmol) and the desired amine (1.2 mmol).
-
If a solvent is used, add 2-3 mL of an appropriate anhydrous solvent. For solvent-free conditions, proceed without adding a solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 100-300 W) for a specified time (e.g., 5-20 minutes). The optimal conditions should be determined for each specific substrate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the vial to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a suitable solvent.
-
If the product is in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Mandatory Visualizations
Experimental Workflow
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, also known as uracil-5-sulfonyl chloride, is a pivotal intermediate in medicinal chemistry.[1] Its structural features, particularly the reactive sulfonyl chloride group attached to the pyrimidine scaffold, make it a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. These derivatives have shown significant potential in the development of therapeutic agents, including antibacterial drugs.[1] The efficient and safe production of this intermediate at a larger scale is therefore a critical step in the drug discovery and development pipeline.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound. It is intended to guide researchers and process chemists in transitioning from laboratory-scale synthesis to larger batch production, with a strong emphasis on safety, process control, and product quality.
Signaling Pathways and Applications
While this compound is not a final drug product, its derivatives are designed to interact with various biological targets. The sulfonamide moiety, readily introduced via this intermediate, is a well-established pharmacophore. Depending on the appended substituents, the resulting molecules can be tailored to inhibit specific enzymes or interact with cellular receptors, influencing a variety of signaling pathways implicated in disease.
References
Application Notes and Protocols for Parallel Synthesis using 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, also known as uracil-5-sulfonyl chloride, is a key intermediate in the synthesis of a diverse range of uracil-5-sulfonamide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The sulfonyl chloride moiety provides a reactive handle for the facile introduction of various substituents, making it an ideal scaffold for the generation of chemical libraries through parallel synthesis. This high-throughput approach enables the rapid exploration of structure-activity relationships (SAR) and the identification of novel therapeutic lead compounds.
This document provides detailed protocols for the use of this compound in the parallel synthesis of a uracil-5-sulfonamide library, along with data on representative yields and insights into the biological mechanism of action of the resulting compounds.
Data Presentation
The following table summarizes representative yields for the synthesis of a diverse library of N-substituted uracil-5-sulfonamides from this compound and various primary and secondary amines. The reactions were performed using the solution-phase parallel synthesis protocol outlined below.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 75 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 82 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 78 |
| 4 | Benzylamine | N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 85 |
| 5 | Morpholine | 5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione | 90 |
| 6 | Piperidine | 5-(piperidine-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione | 88 |
| 7 | 4-Fluorobenzylamine | N-(4-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 83 |
| 8 | Cyclohexylamine | N-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 79 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from uracil.
Materials:
-
Uracil
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add uracil (1 equivalent) to an excess of chlorosulfonic acid (10 equivalents).
-
Slowly add thionyl chloride (1 equivalent) to the mixture.
-
Heat the reaction mixture to 75-80 °C and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with constant stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
Protocol 2: Parallel Solution-Phase Synthesis of a Uracil-5-Sulfonamide Library
This protocol outlines a general method for the parallel synthesis of a library of N-substituted uracil-5-sulfonamides in a 96-well plate format.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
96-well reaction block
-
Multi-channel pipette
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker
Procedure:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.1 M).
-
In each well of a 96-well reaction block, add the desired amine (1.2 equivalents) dissolved in anhydrous DCM.
-
To each well, add the base, TEA or DIEA (2.0 equivalents).
-
Using a multi-channel pipette, add the stock solution of this compound (1.0 equivalent) to each well.
-
Seal the reaction block and place it on a shaker under an inert atmosphere.
-
Allow the reactions to proceed at room temperature for 12-24 hours.
-
Upon completion, the solvent can be removed in vacuo.
-
The resulting crude products can be purified using high-throughput purification techniques such as automated flash chromatography or preparative HPLC.
Mechanism of Action and Signaling Pathways
Uracil-5-sulfonamide derivatives have been shown to exhibit potent anticancer activity through the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[1] CDKs are a family of protein kinases that are crucial for the progression of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2]
Specifically, certain uracil-5-sulfonamides have been identified as inhibitors of CDK2. The inhibition of CDK2 can lead to cell cycle arrest, primarily at the G1/S transition, thereby preventing DNA replication and cell division in cancer cells. This targeted inhibition offers a promising therapeutic strategy for cancers that are dependent on the CDK2 signaling pathway.
Visualizations
References
Application Notes and Protocols: Click Chemistry Applications of Uracil-5-Sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of uracil-5-sulfonyl chloride derivatives in click chemistry. The primary focus is on the synthesis of uracil-5-sulfonyl azide and its subsequent application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful combination allows for the efficient and specific conjugation of the uracil moiety to a wide variety of alkyne-containing molecules, opening avenues for drug discovery, bioorthogonal labeling, and the development of novel therapeutics.
Introduction to Uracil Derivatives in Drug Discovery
Uracil and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their diverse biological activities.[1][2] Modifications of the uracil scaffold have led to the development of potent therapeutic agents, including anticancer and antiviral drugs.[2] The incorporation of a triazole linkage via click chemistry offers a robust method to create novel uracil conjugates, enhancing their potential for targeted therapies and diagnostics.[3][4][5] Triazole-based uracil derivatives have shown promise as dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes and as potential anticancer agents.[3][6][7]
Core Application: Synthesis and Reaction of Uracil-5-Sulfonyl Azide
The key intermediate for click chemistry applications is uracil-5-sulfonyl azide, which can be readily synthesized from the commercially available uracil-5-sulfonyl chloride. This azide derivative serves as a "clickable" handle on the uracil scaffold, ready to react with terminal alkynes.
Workflow for Uracil-Based Click Chemistry
Caption: Workflow from uracil-5-sulfonyl chloride to its click chemistry applications.
Experimental Protocols
Safety Precaution: Sulfonyl azides are potentially explosive. All reactions involving sulfonyl azides should be carried out behind a blast shield, and plastic spatulas should be used for handling solid materials.[8]
Protocol 1: Synthesis of Uracil-5-Sulfonyl Azide
This protocol is adapted from general procedures for the synthesis of sulfonyl azides from sulfonyl chlorides.[2][8][9]
Materials:
-
Uracil-5-sulfonyl chloride
-
Sodium azide (NaN₃)
-
Polyethylene glycol 400 (PEG-400) or Acetone/Water solvent system
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve uracil-5-sulfonyl chloride (1.0 eq) in a minimal amount of PEG-400 or an acetone/water mixture.
-
Add sodium azide (1.2-1.5 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-40 minutes).[2]
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the uracil-5-sulfonyl azide. The product should be handled with care due to its potential instability.
Expected Yields: Based on similar syntheses, yields are expected to be in the range of 84-97%.[2][9]
| Reactant | Molar Ratio | Notes |
| Uracil-5-sulfonyl chloride | 1.0 | Starting material. |
| Sodium azide | 1.2 - 1.5 | Slight excess to ensure complete conversion. |
| Solvent | - | PEG-400 is an eco-friendly option; acetone/water is also effective. |
Table 1: Reagent summary for the synthesis of uracil-5-sulfonyl azide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for CuAAC bioconjugation and can be adapted for reactions with uracil-5-sulfonyl azide.[10][11][12]
Materials:
-
Uracil-5-sulfonyl azide (prepared in Protocol 1)
-
Alkyne-containing molecule of interest (e.g., a propargylated amino acid, a fluorescent probe with a terminal alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in water or DMSO/tBuOH)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
In a microcentrifuge tube, prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution. The ligand to copper ratio is typically 5:1.[10]
-
In a separate reaction tube, dissolve the alkyne-containing molecule in the reaction buffer.
-
Add the uracil-5-sulfonyl azide to the alkyne solution. A slight excess of the azide (1.1-2.0 eq) is often used.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method (e.g., precipitation, column chromatography, or dialysis if a biomolecule is used).
Typical Reaction Concentrations:
| Reagent | Final Concentration | Notes |
| Alkyne | 10 µM - 10 mM | Dependent on the specific application. |
| Azide (Uracil-5-sulfonyl) | 1.1 - 2.0 fold excess | Relative to the alkyne. |
| Copper(II) Sulfate | 50 µM - 1 mM | |
| Ligand (THPTA/TBTA) | 250 µM - 5 mM | 5-fold excess relative to copper. |
| Sodium Ascorbate | 1 mM - 5 mM | Acts as a reducing agent to maintain copper in the Cu(I) state.[10] |
Table 2: Typical reagent concentrations for CuAAC reactions.
Application Notes
Drug Discovery: Synthesis of Novel Enzyme Inhibitors
The 1,2,3-triazole ring formed via the CuAAC reaction is a stable and versatile linker that can mimic a peptide bond. This makes triazole-linked uracil derivatives attractive candidates for the development of enzyme inhibitors.
-
Targeting DPP-4 for Diabetes Treatment: A series of triazole-based uracil derivatives have been synthesized and evaluated as DPP-4 inhibitors.[3][6][7] By coupling uracil-5-sulfonyl azide with various alkyne-containing fragments that can interact with the active site of DPP-4, novel and potent inhibitors can be developed.
-
Anticancer Drug Development: The uracil moiety is a known pharmacophore in anticancer drugs.[5] Combining it with other bioactive fragments via a triazole linker can lead to synergistic effects or improved targeting. For instance, coupling uracil-5-sulfonyl azide to alkynes appended to molecules known to interact with cancer-related targets (e.g., kinases, tubulin) could yield novel anticancer agents.
Logical Pathway for Drug Discovery Application
Caption: A logical workflow for utilizing uracil-based click chemistry in drug discovery.
Bioorthogonal Labeling and Chemical Biology
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[13][14][15] The CuAAC reaction, particularly with the use of biocompatible ligands like THPTA, can be employed for labeling biomolecules in complex biological samples and even in living cells.[11][12]
-
Labeling of Cellular Components: If a cell can metabolically incorporate an alkyne-tagged precursor (e.g., an alkyne-modified amino acid or sugar), subsequent treatment with uracil-5-sulfonyl azide under bioorthogonal CuAAC conditions can allow for the specific labeling of proteins or glycans with the uracil moiety. This can be used for:
-
Visualization: If the uracil derivative is further functionalized with a fluorophore.
-
Enrichment and Identification: If the uracil derivative contains a biotin tag for affinity purification.
-
-
Probing Nucleic Acid Interactions: Uracil is a component of RNA. Introducing uracil-5-sulfonyl azide into synthetic oligonucleotides could provide a powerful tool for studying nucleic acid-protein interactions or for the assembly of complex nucleic acid architectures.
By leveraging the robust and versatile nature of click chemistry, uracil-5-sulfonyl chloride derivatives serve as valuable starting materials for a wide range of applications in medicinal chemistry, drug discovery, and chemical biology. The protocols and notes provided herein offer a foundation for researchers to explore the potential of these compounds in their own work.
References
- 1. Sulfonyl azide synthesis by S-N coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of triazole-based uracil derivatives bearing amide moieties as novel dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. confluore.com [confluore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a Pyrimidine-5-Sulfonyl Chloride Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors.[2] This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors based on a pyrimidine-5-sulfonyl chloride scaffold. The sulfonamide moiety, readily introduced via the reaction of a sulfonyl chloride with an amine, serves as a versatile linker and a key pharmacophoric element, offering opportunities for significant structure-activity relationship (SAR) exploration.[2]
Signaling Pathway: The Role of CDK2 in Cell Cycle Progression
Many pyrimidine-based inhibitors target Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[3] CDK2, in particular, is a key enzyme for the transition from the G1 to the S phase of the cell cycle.[4] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1] The following diagram illustrates a simplified CDK2 signaling pathway.
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
Experimental Protocols
Protocol 1: General Synthesis of Pyrimidine-5-sulfonamides
This protocol describes a general method for the synthesis of pyrimidine-5-sulfonamide derivatives through the reaction of a pyrimidine-5-sulfonyl chloride with a primary or secondary amine.
Materials:
-
Substituted pyrimidine-5-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2.0 eq)
-
Stirring apparatus
-
Reaction vessel
-
Ice bath
Procedure:
-
In a clean, dry reaction vessel, dissolve the desired primary or secondary amine in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., triethylamine or pyridine) to the stirred solution.
-
In a separate flask, dissolve the pyrimidine-5-sulfonyl chloride in the anhydrous solvent.
-
Add the pyrimidine-5-sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrimidine-5-sulfonamide derivative.
Protocol 2: Synthesis of 2-Thiouracil-5-sulfonamide Derivatives
This protocol is a specific example adapted from the synthesis of potent CDK2 inhibitors.
Materials:
-
6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (1 eq)
-
Appropriate amine (e.g., aniline, substituted anilines) (1 eq)
-
Pyridine (as solvent and base)
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
Procedure:
-
A mixture of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride and the appropriate amine is prepared in pyridine.
-
The reaction mixture is heated under reflux for a specified time (typically several hours), with the progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the purified 2-thiouracil-5-sulfonamide derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Kinase enzyme (e.g., CDK2/Cyclin A)
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In the wells of the assay plate, add the kinase, substrate, and assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the ATP detection reagent.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Data Presentation
The following tables summarize the inhibitory activities of representative pyrimidine-sulfonamide derivatives against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of Pyrimidine-Sulfonamide Hybrids against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Hybrid 4a | VEGFR-2 | 120 | [2] |
| Hybrid 4b | VEGFR-2 | 100 | [2] |
| Hybrid 28 | VEGFR-2 | 100 | [2] |
| Sorafenib | VEGFR-2 | 100 | [2] |
Table 2: Antiproliferative Activity of Pyrimidine-Sulfonamide Hybrids against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hybrid 3a | HCT-116 | Colon | 5.66 | [2] |
| Hybrid 3b | HCT-116 | Colon | 9.59 | [2] |
| Hybrid 4a | HCT-116 | Colon | 6.99 | [2] |
| Hybrid 4a | MCF-7 | Breast | 9.87 | [2] |
| Hybrid 4b | HCT-116 | Colon | 8.98 | [2] |
| Hybrid 4b | MCF-7 | Breast | 7.98 | [2] |
| Hybrid 5 | T-47D | Breast | 2.40 | [2] |
| Hybrid 5 | MCF-7 | Breast | 2.50 | [2] |
| Hybrid 5 | MDA-MB-231 | Breast | 2.40 | [2] |
| Hybrid 5 | HCT-116 | Colon | 2.50 | [2] |
| Hybrid 5 | HT-29 | Colon | 4.30 | [2] |
| Hybrid 5 | SW-620 | Colon | 4.50 | [2] |
| Doxorubicin | HCT-116 | Colon | 3.30 | [2] |
| Sorafenib | HCT-116 | Colon | 5.47 | [2] |
| 5-Fluorouracil | T-47D | Breast | 6.70 | [2] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of pyrimidine-5-sulfonamide based kinase inhibitors.
Caption: General synthetic workflow for pyrimidine-5-sulfonamides.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the discovery and evaluation of novel kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor discovery.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its high reactivity and sensitivity. Key issues include:
-
Moisture Sensitivity: The sulfonyl chloride group is highly susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid.[1][2]
-
Thermal Instability: Prolonged exposure to high temperatures during purification can lead to degradation.
-
Co-precipitation of Impurities: Side products from the synthesis, such as chlorinated isomers or unreacted starting materials, may co-precipitate with the desired product.
-
Solubility: Finding a suitable solvent system that allows for effective purification by recrystallization without causing degradation can be challenging.
Q2: What are the common impurities I should expect?
Based on the typical synthesis via chlorosulfonation of uracil (2,4-dihydroxypyrimidine), common impurities may include:
-
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonic acid: The hydrolysis product formed upon exposure to water.[1]
-
Unreacted Uracil: Incomplete reaction can leave residual starting material.
-
Di-sulfonylated products: Over-reaction with chlorosulfonic acid can potentially lead to the formation of di-sulfonylated pyrimidine species.
-
Colored Impurities: Often arise from side reactions or degradation during the high-temperature chlorosulfonation process.
-
Residual Solvents: Inadequate drying can leave traces of solvents used in the synthesis or work-up.
Q3: How can I assess the purity of my product?
Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main product and its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with a small amount of formic acid) and UV detection at approximately 260 nm is a good starting point.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. The presence of the sulfonic acid hydrolysis product can often be detected by a shift in the proton signals of the pyrimidine ring.
-
Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride group can be confirmed by characteristic strong absorption bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
Possible Causes & Solutions
| Cause | Recommended Solution |
| Product Hydrolysis | Strictly use anhydrous solvents and glassware. Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon). Quench the reaction mixture by pouring it onto ice and immediately filtering the precipitate to minimize contact with water.[6] |
| Product Loss During Recrystallization | Optimize the recrystallization solvent and temperature. A solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal. Avoid excessively high temperatures. Consider a multi-solvent system. |
| Degradation on Silica Gel | Sulfonyl chlorides can be sensitive to the acidic nature of silica gel. If using column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Problem 2: Product is an Off-White or Yellowish Powder
Possible Causes & Solutions
| Cause | Recommended Solution |
| Colored Impurities from Synthesis | Recrystallization from a suitable solvent is often effective. Activated carbon can be added during the hot dissolution step of recrystallization to adsorb colored impurities, followed by hot filtration. |
| Thermal Degradation | Avoid prolonged heating during synthesis and purification. Use the minimum temperature required for dissolution during recrystallization. |
| Oxidation | Store the compound under an inert atmosphere and away from light and oxidizing agents.[7] |
Problem 3: Oily Product or Failure to Crystallize
Possible Causes & Solutions
| Cause | Recommended Solution |
| Presence of Impurities | The presence of impurities can inhibit crystallization. Attempt to remove impurities by washing the crude product with a non-polar solvent in which the product is insoluble but the impurities are soluble. |
| Residual Solvent | Ensure the product is thoroughly dried under vacuum to remove any residual solvents that can act as an oiling agent. |
| Incorrect Solvent for Recrystallization | The product may be too soluble in the chosen solvent. Try adding a co-solvent in which the product is less soluble to induce precipitation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Screen various anhydrous solvents (e.g., acetonitrile, dichloromethane, ethyl acetate, or mixtures thereof) for their ability to dissolve the crude product when hot and allow for crystallization upon cooling.
-
Dissolution: In a flame-dried flask under an inert atmosphere, add the crude this compound. Add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, washing with a small amount of cold, anhydrous solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by HPLC
This is a starting point for developing an HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution may be necessary.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[3]
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the purification of this compound to illustrate the effectiveness of different methods.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Acetonitrile) | 85% | 97% | 75% |
| Column Chromatography (Silica Gel) | 85% | 95% | 60% |
| Washing with Dichloromethane | 85% | 90% | 85% |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Buy this compound (EVT-292688) | 28485-18-9 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buparvaquone - Hebei Guangxing _ High-Purity Chemicals & Industrial Applications-pharma ingredients [hbgxchemical.com]
- 4. biospectra.us [biospectra.us]
- 5. acdlabs.com [acdlabs.com]
- 6. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Uracil-5-Sulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of uracil-5-sulfonyl chloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of uracil-5-sulfonyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Moisture Contamination: Chlorosulfonic acid is highly reactive with water, which would consume the reagent and inhibit the reaction. 3. Insufficient Chlorosulfonic Acid: The reaction typically requires a large excess of chlorosulfonic acid to proceed effectively. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the consumption of the uracil starting material. 2. Ensure Anhydrous Conditions: Use thoroughly dried glassware and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. 3. Adjust Reagent Ratio: Ensure a significant excess of chlorosulfonic acid is used, as it often serves as both the reagent and the solvent. |
| Product is Difficult to Purify | 1. High Insolubility: Uracil-5-sulfonyl chloride is known to be insoluble in many non-reactive organic solvents, making standard purification techniques challenging. 2. Presence of Side Products: Over-chlorination or other side reactions can lead to impurities that are difficult to separate. | 1. Recrystallization from Reactive Solvents: While challenging, recrystallization from a suitable solvent is a potential purification method. Alternatively, converting the crude sulfonyl chloride to a more easily purifiable derivative (e.g., a sulfonamide) and then regenerating the sulfonyl chloride may be an option. 2. Control Reaction Conditions: Carefully control the reaction temperature and stoichiometry to minimize the formation of byproducts. |
| Product Decomposes During Workup | 1. Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water or alcohols during the workup phase. | 1. Anhydrous Workup: To the extent possible, use anhydrous solvents and conditions during the initial stages of product isolation. 2. Controlled Quenching: Quench the reaction mixture by very slowly adding it to crushed ice with vigorous stirring to dissipate the heat and minimize localized heating that can accelerate decomposition. |
| Formation of a Solid Mass During Reaction | 1. Precipitation of Reactants or Products: The starting material or product may precipitate out of the reaction mixture. | 1. Increase Solvent Volume: Ensure a sufficient excess of chlorosulfonic acid is used to maintain a stirrable slurry. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for the synthesis of uracil-5-sulfonyl chloride?
A1: The optimal conditions can vary, but a common starting point is to heat the reaction mixture at reflux for several hours.[1] Monitoring the reaction by TLC is crucial to determine the point of completion.
Q2: How can I minimize the formation of side products?
A2: To minimize side reactions, it is important to control the stoichiometry and temperature of the reaction. Using a large excess of chlorosulfonic acid and maintaining a consistent reflux temperature can help favor the formation of the desired 5-substituted product.[1]
Q3: What is the best method for quenching the reaction?
A3: The reaction should be quenched with extreme caution due to the violent reaction of chlorosulfonic acid with water. The recommended procedure is to cool the reaction mixture and then slowly and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.[2]
Q4: My product is a high-melting solid that is difficult to purify. What are my options?
A4: Uracil-5-sulfonyl chloride is known to be a high-melting solid (>300°C) with low solubility in non-reactive solvents, making purification difficult.[1] One approach is to convert the crude sulfonyl chloride into a derivative, such as a sulfonanilide by reacting it with aniline. This derivative can often be more easily recrystallized from a solvent like water.[1] Another patented method for purifying uracil compounds involves thermal dissolution in a polar aprotic solvent followed by gradient cooling to induce crystallization.[3]
Q5: How can I confirm the identity of my product?
A5: Due to its challenging properties, direct characterization can be difficult. A common method is to react the crude uracil-5-sulfonyl chloride with an amine, such as aniline or dimethylamine, to form the corresponding sulfonamide.[1] These derivatives are typically more soluble and can be purified and characterized by standard analytical techniques (e.g., NMR, mass spectrometry, elemental analysis) to confirm the structure of the original sulfonyl chloride.[1]
Experimental Protocol: Synthesis of Uracil-5-Sulfonyl Chloride
This protocol is a representative procedure based on established methods.[1]
Materials:
-
Uracil
-
Chlorosulfonic acid
-
Crushed ice
-
Aniline (for derivatization)
-
Water (for recrystallization of the derivative)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Large beaker
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, place uracil and a large excess of chlorosulfonic acid. The chlorosulfonic acid will serve as both the reactant and the solvent.
-
Reaction: Heat the mixture to reflux with constant stirring. Maintain reflux for several hours. The progress of the reaction should be monitored by TLC if a suitable mobile phase can be identified.
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a significant amount of crushed ice.
-
CAUTION: In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
The crude uracil-5-sulfonyl chloride will precipitate as a solid.
-
Collect the solid product by filtration using a Buchner funnel.
-
-
Purification (via Derivatization):
-
Due to the insolubility of the product, a common method for purification and confirmation is through derivatization.
-
React a small amount of the crude product with aniline.
-
The resulting sulfonanilide can be recrystallized from water.[1]
-
The purified derivative can then be analyzed to confirm the identity of the original uracil-5-sulfonyl chloride.
-
Experimental Workflow
References
Technical Support Center: Chlorosulfonation of 2,4-Dihydroxypyrimidine (Uracil)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorosulfonation of 2,4-dihydroxypyrimidine (uracil) to synthesize 5-uracilsulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorosulfonation of uracil.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 5-Uracilsulfonyl Chloride | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Chlorosulfonic acid has been exposed to moisture. 3. Excessive hydrolysis during workup: Premature contact with water or atmospheric moisture. | 1. Ensure the reaction is heated at reflux for several hours as specified in the protocol.[1] 2. Use fresh, anhydrous chlorosulfonic acid for the reaction. 3. Perform the workup quickly and under anhydrous conditions as much as possible until the product is isolated. |
| Product is Difficult to Purify | 1. Insolubility of the product: 5-Uracilsulfonyl chloride is known to be insoluble in most non-reactive organic solvents.[1] 2. Presence of sulfonic acid byproduct: Incomplete conversion of the initially formed sulfonic acid to the sulfonyl chloride.[2] | 1. Purification of the crude product may be challenging. Consider converting the crude sulfonyl chloride to a more soluble derivative (e.g., a sulfonamide) for easier purification and characterization.[1] 2. Ensure a large excess of chlorosulfonic acid is used and the reaction is driven to completion to favor the formation of the sulfonyl chloride over the sulfonic acid.[2] |
| Formation of a Water-Soluble Byproduct | Hydrolysis of the sulfonyl chloride: The primary byproduct is often the corresponding 5-uracilsulfonic acid, formed by the reaction of the sulfonyl chloride with water. | 1. Minimize exposure of the reaction mixture and the isolated product to moisture. 2. During workup, use ice-cold water and filter the product quickly to reduce the contact time with the aqueous medium. |
| Reaction Mixture is Highly Viscous and Difficult to Stir | High concentration of reactants: The reaction is typically run using chlorosulfonic acid as both the reagent and the solvent. | This is a characteristic of this reaction. Ensure you have a robust mechanical stirrer that can handle viscous mixtures at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the chlorosulfonation of 2,4-dihydroxypyrimidine?
A1: The expected product is 5-uracilsulfonyl chloride. The sulfonyl chloride group is introduced at the 5-position of the pyrimidine ring through an electrophilic aromatic substitution reaction.[1]
Q2: What are the most common side reactions in this process?
A2: The most common side reaction is the formation of 5-uracilsulfonic acid. This can occur as an intermediate that is subsequently converted to the sulfonyl chloride, or as a byproduct from the hydrolysis of the desired 5-uracilsulfonyl chloride during the reaction or workup.[2] While disulfonation and sulfone formation are potential side reactions in the chlorosulfonation of some aromatic compounds, they are less commonly reported for uracil under standard conditions.[2]
Q3: Why is a large excess of chlorosulfonic acid used?
A3: A large excess of chlorosulfonic acid serves as both the reactant and the solvent.[1] Using an excess helps to drive the reaction to completion, ensuring the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[2]
Q4: I am having trouble characterizing my product due to its insolubility. What can I do?
A4: Due to the high melting point (>300 °C) and poor solubility of 5-uracilsulfonyl chloride, direct characterization can be difficult.[1] A common strategy is to convert a small amount of the crude product into a more soluble derivative, such as a sulfonamide (e.g., by reacting with aniline or dimethylamine), which can be more easily purified and characterized.[1]
Q5: Can pyrimidine dimers form during this reaction?
A5: The formation of pyrimidine dimers is typically a photochemical reaction induced by UV light and is not an expected side reaction under the conditions of chlorosulfonation, which is a chemical process conducted in the absence of UV radiation.
Experimental Protocols
Synthesis of 5-Uracilsulfonyl Chloride
This protocol is adapted from the literature for the chlorosulfonation of uracil.[1]
Materials:
-
2,4-Dihydroxypyrimidine (Uracil)
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Carefully add a large excess of chlorosulfonic acid to the flask.
-
Slowly add 2,4-dihydroxypyrimidine to the chlorosulfonic acid with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, 5-uracilsulfonyl chloride, will precipitate.
-
Quickly filter the precipitate and wash with cold water.
-
Dry the product under vacuum.
Note: This reaction should be performed with extreme caution in a well-ventilated fume hood, as it involves corrosive and reactive chemicals and the evolution of HCl gas.
Visualizations
Caption: Experimental workflow for the synthesis of 5-uracilsulfonyl chloride.
Caption: Reaction pathway showing the formation of the desired product and a key side reaction.
Caption: Troubleshooting logic for common issues in uracil chlorosulfonation.
References
Stability and storage conditions for 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
This technical support center provides guidance on the stability, storage, and handling of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS 28485-18-9), a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its sensitivity to moisture.[1][2] As a sulfonyl chloride, it readily reacts with water, leading to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[1] This degradation pathway is a common characteristic of heteroaromatic sulfonyl chlorides.[3][4]
Q2: What are the recommended long-term storage conditions?
A2: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The general consensus from supplier information and related compound data suggests the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | To minimize degradation over time. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) in a tightly sealed container | To prevent exposure to moisture and atmospheric humidity.[1] |
| Light | Amber vial or dark, light-proof container | To protect from potential light-induced degradation. |
| Location | Dry, well-ventilated area | To prevent accidental exposure to moisture. |
Q3: What are the known chemical incompatibilities for this compound?
A3: this compound is incompatible with several classes of chemical reagents:
| Incompatible Substance | Reason for Incompatibility |
| Water/Moisture | Reacts to form the corresponding sulfonic acid.[1] |
| Strong Oxidizing Agents | May lead to vigorous, exothermic reactions and degradation of the compound.[2] |
| Bases (e.g., strong amines, hydroxides) | Can catalyze degradation and promote side reactions.[2] |
| Alcohols and Amines | Reacts to form sulfonate esters and sulfonamides, respectively. While this is its intended use, unintended contact should be avoided during storage.[1] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
-
Possible Cause 1: Degradation of the sulfonyl chloride.
-
Troubleshooting: The reagent may have been exposed to moisture during storage or handling. It is recommended to use a fresh bottle or to test the reactivity of the sulfonyl chloride with a simple, reliable reaction. Always handle the compound under an inert atmosphere and use anhydrous solvents.
-
-
Possible Cause 2: Incomplete reaction.
-
Troubleshooting: The reaction time may be insufficient, or the temperature may be too low. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gradually increasing the temperature.
-
-
Possible Cause 3: Poor nucleophilicity of the amine.
-
Troubleshooting: Some amines are poor nucleophiles. The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can facilitate the reaction.
-
Issue 2: Formation of Multiple Byproducts
-
Possible Cause 1: Presence of water in the reaction mixture.
-
Troubleshooting: The formation of the corresponding sulfonic acid as a byproduct is a strong indication of water contamination. Ensure all glassware is oven-dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
-
Possible Cause 2: Di-sulfonylation of primary amines.
-
Troubleshooting: Primary amines can sometimes react with two equivalents of the sulfonyl chloride. To minimize this, use a slight excess of the amine relative to the sulfonyl chloride and add the sulfonyl chloride solution slowly to the amine solution.
-
-
Possible Cause 3: Reaction with the solvent.
-
Troubleshooting: If using a nucleophilic solvent, it may compete with your intended nucleophile. Use a non-reactive, aprotic solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).
-
Issue 3: Difficulties in Product Purification
-
Possible Cause 1: Presence of the sulfonic acid byproduct.
-
Troubleshooting: The sulfonic acid byproduct can complicate purification. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help to remove the acidic byproduct by extracting it into the aqueous layer.
-
-
Possible Cause 2: Oily or impure solid product after workup.
-
Troubleshooting: Residual solvents or byproducts can result in an oily product. Ensure thorough drying under high vacuum. If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
-
Experimental Protocols
Synthesis of a Sulfonamide Derivative (General Procedure)
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous triethylamine or pyridine (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine or pyridine (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C (using an ice bath) over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if an amine base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Hydrolysis of uracil-5-sulfonyl chloride and prevention methods
Welcome to the technical support center for uracil-5-sulfonyl chloride. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the handling, stability, and use of this reactive compound, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is uracil-5-sulfonyl chloride and why is it highly reactive?
Uracil-5-sulfonyl chloride is a derivative of uracil, a fundamental component of RNA. The key feature of this molecule is the sulfonyl chloride (-SO₂Cl) group attached to the 5-position of the uracil ring. Sulfonyl chlorides are powerful electrophiles, making them highly valuable reagents in organic synthesis.[1] They are commonly used to form sulfonamides, sulfonates, and other sulfur-containing compounds by reacting with various nucleophiles such as amines, alcohols, and thiols.[2][3] The high reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly susceptible to nucleophilic attack.
Q2: What is hydrolysis and why is it a critical issue for uracil-5-sulfonyl chloride?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For uracil-5-sulfonyl chloride, the sulfonyl chloride group reacts with water to form the corresponding uracil-5-sulfonic acid and hydrochloric acid (HCl).
This reaction is problematic for several reasons:
-
Loss of Reagent: The starting material is consumed, reducing the amount available for the desired reaction.
-
Reduced Yields: The intended product (e.g., a sulfonamide) will be formed in lower yields or not at all.
-
Impurity Formation: The resulting sulfonic acid can complicate the purification of the desired product.[4]
-
Safety Concerns: The generation of corrosive HCl gas can be hazardous.
Like other sulfonyl chlorides, uracil-5-sulfonyl chloride is moisture-sensitive, and hydrolysis can be initiated by even trace amounts of water, such as ambient humidity.[5]
Q3: How can I detect if my uracil-5-sulfonyl chloride has undergone hydrolysis?
Hydrolysis can be suspected if you observe poor performance in reactions. To confirm, analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a precise method to detect the presence of the hydrolysis product, uracil-5-sulfonic acid, alongside the parent sulfonyl chloride.[6] A well-chosen C18 column with a suitable mobile phase (e.g., acetonitrile and a buffered aqueous solution) can effectively separate the compounds.[6][7]
-
¹H NMR Spectroscopy: While both the sulfonyl chloride and sulfonic acid will show signals for the uracil proton, there may be a discernible shift in the chemical environment. Comparing the spectrum of a suspect sample to a reference standard of the pure compound can reveal the presence of the sulfonic acid impurity.
Troubleshooting Guide: Low Reaction Yields
This guide provides a logical workflow to diagnose and resolve issues of low or no product yield when using uracil-5-sulfonyl chloride, a common symptom of premature hydrolysis.
Diagram: Troubleshooting Workflow for Low Yields
Caption: Troubleshooting decision tree for low-yield reactions.
Prevention of Hydrolysis
Proactive measures are crucial for maintaining the integrity and reactivity of uracil-5-sulfonyl chloride.
Diagram: Hydrolysis Reaction Pathway
Caption: The hydrolysis of uracil-5-sulfonyl chloride.
Storage and Handling Protocol
Proper storage is the first line of defense against hydrolysis.
-
Airtight Containers: Always store uracil-5-sulfonyl chloride in tightly sealed, moisture-proof containers.[5]
-
Inert Atmosphere: For long-term storage, packaging under an inert atmosphere of nitrogen or argon is highly recommended to displace moisture-laden air.[5]
-
Controlled Environment: Store the container in a cool, dry place, such as a desiccator or a controlled-humidity cabinet. Avoid temperature fluctuations that can cause condensation.[5]
-
Use in Small Batches: When using the reagent, quickly dispense the required amount and immediately reseal the main container to minimize its exposure to ambient humidity.[5]
Table: Factors Influencing Hydrolysis of Sulfonyl Chlorides
| Factor | Condition | Impact on Hydrolysis Rate | Prevention Strategy |
| Moisture | High Humidity / Wet Solvents | High Increase | Store in desiccator; use anhydrous solvents; handle under inert gas.[5] |
| Temperature | Elevated Temperature | Moderate Increase | Store in a cool environment; run reactions at controlled, often low, temperatures.[4] |
| pH / Base | Presence of Base (e.g., amines, hydroxide) | Significant Increase | Use non-aqueous bases (e.g., pyridine, triethylamine) only when necessary for the reaction; avoid aqueous workups until the reaction is complete.[8] |
| Solvent | Protic Solvents (e.g., water, alcohols) | High Increase | Use aprotic, anhydrous solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF). |
Experimental Protocols
Protocol: General Procedure for Sulfonamide Synthesis Under Anhydrous Conditions
This protocol outlines the synthesis of a uracil-5-sulfonamide derivative, incorporating best practices to prevent hydrolysis of the starting material.
1. Preparation of Glassware and Reagents:
- Dry all glassware (reaction flask, dropping funnel, magnetic stir bar) in an oven at >120 °C overnight and allow to cool in a desiccator.
- Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon).
- Use anhydrous grade solvents from a sealed bottle or a solvent purification system.
- Ensure all liquid reagents (e.g., amine, triethylamine) are dry.
2. Reaction Setup:
- Assemble the dry glassware and connect it to an inert gas line (e.g., a nitrogen-filled balloon or a Schlenk line).
- Maintain a slight positive pressure of inert gas throughout the experiment.
Diagram: Anhydrous Reaction Workflow
Caption: Workflow for setting up a reaction to prevent hydrolysis.
3. Reaction Execution (Example):
- To the reaction flask, add anhydrous solvent (e.g., acetonitrile or dichloromethane) via syringe.
- Add the amine nucleophile (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) via syringe. The base acts as an acid scavenger for the HCl generated.[9]
- Cool the mixture to 0 °C in an ice bath to control the exothermic reaction.
- Weigh the uracil-5-sulfonyl chloride (1.0-1.2 equivalents) in a dry, inert atmosphere (e.g., a glovebox) if possible. Add it to the reaction mixture portion-wise as a solid or dissolved in a minimal amount of anhydrous solvent.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
4. Workup and Purification:
- Once the reaction is complete, quench carefully by adding water or a saturated aqueous solution (e.g., NH₄Cl).
- Proceed with standard extraction, drying, and purification (e.g., column chromatography or recrystallization) to isolate the final sulfonamide product.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfonamide Formation with Sterically Hindered Amines
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the often-challenging synthesis of sulfonamides, particularly when dealing with sterically hindered amines.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of sulfonamides with sterically hindered amines and provides actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not getting any, or very little, of my desired sulfonamide product. What are the likely causes and how can I fix this?
Answer: Low to no yield in sulfonamide synthesis with sterically hindered amines is a frequent challenge, primarily due to the low nucleophilicity and steric bulk of the amine. Here are the common causes and recommended solutions:
-
Cause 1: Low Reactivity of the Amine. Sterically hindered amines are poor nucleophiles. The traditional method using a sulfonyl chloride with a simple base like pyridine or triethylamine is often insufficient.
-
Solution 1a: Increase Reaction Temperature. While this can sometimes help, it may also lead to decomposition of starting materials or side products. Use with caution and monitor the reaction closely.
-
Solution 1b: Employ a More Active Sulfonylating Agent. Instead of sulfonyl chlorides, consider using sulfonyl fluorides, which can be activated by a Lewis acid.[1] Another alternative is using pentafluorophenyl (PFP) sulfonate esters, which have shown success with hindered amines.[2]
-
Solution 1c: Utilize a Catalytic System. Several catalytic methods have been developed to facilitate this transformation. Indium-catalyzed sulfonylation has been reported to give excellent yields with sterically hindered anilines.[1][3] Copper-catalyzed methods have also been shown to be effective.[4][5] Calcium triflimide [Ca(NTf2)2] can be used as a Lewis acid to activate sulfonyl fluorides for reaction with hindered amines.[1]
-
-
Cause 2: Ineffective Base. The choice of base is critical. A non-nucleophilic, sufficiently strong base is required to neutralize the HCl generated without competing with the hindered amine.
-
Solution 2a: Use a Stronger, Non-Nucleophilic Base. Consider bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge.
-
Solution 2b: Use a Polymer-Supported Base. Crosslinked poly(4-vinylpyridine) can be used as a base and is easily removed by filtration, simplifying purification.[6]
-
-
Cause 3: Hydrolysis of Sulfonyl Chloride. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.
-
Solution 3a: Ensure Anhydrous Conditions. Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Formation of a Di-sulfonated Byproduct
Question: I am observing a significant amount of a less polar byproduct in my reaction mixture, which I suspect is the di-sulfonated amine. How can I prevent this?
Answer: Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. This is more common with primary amines.
-
Cause 1: Excess Sulfonyl Chloride. Using a stoichiometric excess of the sulfonylating agent can drive the reaction towards the di-sulfonated product.
-
Solution 1a: Adjust Stoichiometry. Use a 1:1 ratio of the amine to the sulfonyl chloride, or even a slight excess of the amine.[7]
-
-
Cause 2: High Reaction Temperature. Higher temperatures can promote the second sulfonylation.
-
Solution 2a: Lower the Reaction Temperature. Perform the reaction at a lower temperature, for example, by adding the sulfonyl chloride at 0 °C and then allowing the reaction to slowly warm to room temperature.[7]
-
-
Cause 3: Strong Base. A very strong base can deprotonate the mono-sulfonamide, facilitating the second reaction.
-
Solution 3a: Use a Milder Base. If di-sulfonylation is a major issue, consider using a milder base like pyridine or triethylamine, if the amine is reactive enough under these conditions.
-
Issue 3: Presence of a Highly Polar Byproduct (Sulfonic Acid)
Question: My reaction mixture shows a highly polar spot by TLC that doesn't move from the baseline. I believe it's the sulfonic acid. What causes this and how can I avoid it?
Answer: The formation of sulfonic acid is a clear indication of the hydrolysis of your sulfonyl chloride.
-
Cause 1: Water in the Reaction. The presence of moisture is the primary cause of sulfonyl chloride hydrolysis.
-
Solution 1a: Rigorous Anhydrous Technique. As mentioned previously, ensure all glassware is oven-dried, use anhydrous solvents (e.g., from a solvent purification system or freshly distilled), and maintain an inert atmosphere.[7]
-
Solution 1b: Use Aprotic Solvents. Avoid protic solvents like alcohols unless they are part of a specific protocol, as they can also react with the sulfonyl chloride.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for starting a sulfonamide synthesis with a sterically hindered amine?
A1: A good starting point is to use a catalytic method. For example, indium-catalyzed sulfonylation of the amine with the corresponding sulfonyl chloride in a solvent like acetonitrile has been shown to be effective for a range of hindered amines.[1][3] Alternatively, using a sulfonyl fluoride with a catalytic amount of a Lewis acid such as calcium triflimide [Ca(NTf2)2] in an aprotic solvent is a promising approach.[1]
Q2: Are there alternatives to sulfonyl chlorides for making sulfonamides with hindered amines?
A2: Yes, several alternatives exist. Pentafluorophenyl (PFP) sulfonate esters are stable, crystalline solids that react with hindered amines in the presence of a base like triethylamine or DBU.[2] Another approach is the use of DABSO (DABCO-bis(sulfur dioxide)) as a sulfur dioxide surrogate, which can be used to generate sulfinates in situ that are then converted to sulfonamides.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the consumption of your starting amine and the appearance of the sulfonamide product. Staining with ninhydrin can be useful for visualizing the amine. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction and identifying products and byproducts.
Q4: My product is difficult to purify by column chromatography. What are my options?
A4: If the product is a solid, recrystallization is often a good alternative to chromatography. If chromatography is necessary, try different solvent systems. A liquid-liquid extraction workup can be very effective at removing unreacted amine (by washing with dilute acid) and sulfonic acid (by washing with a basic aqueous solution).[7]
Comparative Data on Reaction Conditions
The following table summarizes yields for the synthesis of a sulfonamide from a sterically hindered amine under various conditions.
| Sterically Hindered Amine | Sulfonylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,6-Diisopropylaniline | Benzenesulfonyl chloride | Pyridine | DCM | RT | Low/No Reaction | General Knowledge |
| 2,6-Diisopropylaniline | Benzenesulfonyl chloride | Indium (cat.) | MeCN | 80 | 92 | [3],[1] |
| tert-Butylamine | Methanesulfonyl fluoride | Ca(NTf2)2 (cat.) | MeCN | RT | 85 | [1] |
| Aniline | p-Toluenesulfonyl chloride | Crosslinked poly(4-vinylpyridine) | DCM | RT | 95 | [6] |
Key Experimental Protocols
Protocol 1: General Procedure for Indium-Catalyzed Sulfonylation of a Hindered Amine
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N2 or Ar), add the sterically hindered amine (1.0 mmol), the sulfonyl chloride (1.1 mmol), indium powder (10 mol%), and anhydrous acetonitrile (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Upon completion, cool the reaction to room temperature and filter off the indium catalyst. The catalyst can often be washed and reused.[3]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sulfonamide Synthesis using a Sulfonyl Fluoride and Ca(NTf2)2
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the sulfonyl fluoride (1.0 mmol), the sterically hindered amine (1.2 mmol), Ca(NTf2)2 (10 mol%), and anhydrous acetonitrile (5 mL).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Logical Relationships in Sulfonamide Synthesis
The choice of methodology is dependent on the properties of the starting materials. The following diagram illustrates a decision-making process for selecting a suitable synthetic route.
Caption: Decision tree for sulfonamide synthesis strategy.
References
Removal of unreacted 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride from reaction mixture
Topic: Removal of Unreacted 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted this compound from a reaction mixture. Proper removal is critical for ensuring the purity of the desired product and preventing interference in subsequent synthetic steps.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it crucial to remove unreacted this compound?
Unreacted sulfonyl chlorides are reactive electrophiles that can interfere with subsequent reactions.[1] Due to their polarity, which can be similar to that of many organic products, they often complicate purification by column chromatography, leading to co-elution.[1] Furthermore, this reagent is moisture-sensitive and can hydrolyze over time, potentially affecting the stability and purity of the final compound.[2][3]
Q2: What are the primary methods for removing excess this compound?
The most effective strategies involve "quenching" the unreacted sulfonyl chloride. This process converts it into a more easily separable byproduct. The main approaches are:
-
Aqueous Hydrolysis: Quenching with water or an aqueous basic solution to convert the sulfonyl chloride into the highly polar and water-soluble corresponding sulfonic acid.[4][5]
-
Amine Quench: Reacting the sulfonyl chloride with a simple amine to form a highly polar sulfonamide, which can be easily separated.[1]
-
Scavenger Resins: Using polymer-bound nucleophiles (e.g., aminomethyl polystyrene) that react with and immobilize the excess sulfonyl chloride, allowing for removal by simple filtration.[1][4]
Q3: My desired product is sensitive to basic or aqueous conditions. What is the best removal strategy?
If your product contains base-labile functional groups (e.g., esters) or is otherwise water-sensitive, you should avoid aqueous basic workups.[1]
-
Recommended Solution: Use a non-aqueous amine quench by adding a simple primary or secondary amine (e.g., morpholine) to the reaction mixture. The resulting sulfonamide can then be removed by chromatography or an acidic wash. Alternatively, a scavenger resin provides an excellent non-aqueous method, as the resin-bound byproduct is simply filtered off.[1]
Q4: I am having trouble separating my product from the unreacted sulfonyl chloride by column chromatography.
This is a common issue when the polarity of your product is similar to that of the sulfonyl chloride.[1]
-
Recommended Solution: Do not proceed directly to chromatography. First, quench the reaction mixture to transform the unreacted sulfonyl chloride into a compound with a significantly different polarity.[1] For example, hydrolyzing it to the sulfonic acid or converting it to a sulfonamide will make the impurity much more polar, causing it to remain at the baseline of the TLC plate while your product elutes.[1]
Q5: My quenching reaction appears to be slow or incomplete. How can I improve it?
Incomplete quenching can be caused by insufficient reagent, low temperature, or poor mixing.[1]
-
Recommended Solution:
-
Increase Excess: Ensure you are using a sufficient molar excess of the quenching agent (e.g., amine or aqueous base).[1]
-
Improve Mixing: Stir the mixture vigorously, especially for biphasic systems (e.g., an organic solvent and an aqueous quench solution), to maximize interfacial contact.[1]
-
Monitor Completion: Always monitor the disappearance of the sulfonyl chloride spot by Thin Layer Chromatography (TLC) before proceeding with the full workup.[1]
-
Method Comparison
| Method | Product Compatibility | Ease of Byproduct Removal | Key Considerations |
| Aqueous Hydrolysis (Basic) | Not suitable for base- or water-sensitive products. | Easy; sulfonic acid byproduct is water-soluble and removed with the aqueous layer. | The quenching process can be exothermic; perform at 0 °C.[4] |
| Amine Quench | Good for products sensitive to aqueous base. | Relatively easy; polar sulfonamide can be removed by acidic wash or chromatography. | Use a simple, non-bulky amine to ensure the resulting sulfonamide is easily separable.[4] |
| Scavenger Resin | Excellent for sensitive products; non-aqueous conditions. | Very easy; byproduct is on a solid support and removed by filtration. | Can be more expensive; requires optimization of stirring time to ensure complete reaction without affecting the product.[4] |
Experimental Protocols
Caution: These reactions, particularly the initial quenching step, can be exothermic. Always perform them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cool the reaction mixture in an ice bath before adding the quenching agent.[4]
Protocol 1: Aqueous Quench (Hydrolysis)
This method converts the sulfonyl chloride to its corresponding sulfonic acid salt, which is soluble in the aqueous phase.
-
Cooling: Once the primary reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C using an ice-water bath.
-
Quenching: Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water while stirring vigorously.[1][5] Caution: Exothermic reaction and potential gas evolution.
-
Stirring: Continue to stir the biphasic mixture vigorously for 15-30 minutes to ensure all the sulfonyl chloride has been hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM) if needed.[4]
-
Separation: Separate the organic and aqueous layers. The sulfonic acid byproduct will remain in the aqueous layer.[4]
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Protocol 2: Amine Quench
This protocol is suitable for products that are sensitive to aqueous or basic conditions.
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.[1]
-
Quenching: Add a simple primary or secondary amine (e.g., morpholine, piperidine, or aqueous ammonia), typically 2-3 equivalents relative to the excess sulfonyl chloride.[1][4]
-
Stirring: Stir the mixture at room temperature for 20-40 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.[1]
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl to remove the excess amine and the newly formed basic sulfonamide.
-
Wash with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can then be further purified by column chromatography if necessary.
Protocol 3: Scavenger Resin
This is a powerful method for sensitive substrates that require non-aqueous workup.
-
Resin Selection: Choose a polymer-bound amine scavenger, such as aminomethyl polystyrene.[1]
-
Addition: To the reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]
-
Stirring: Stir the resulting suspension at room temperature. The reaction time will vary, so monitor the progress by TLC by spotting a filtered aliquot of the reaction mixture.
-
Filtration: Once the sulfonyl chloride is consumed, filter the mixture to remove the resin, which now has the bound sulfonamide byproduct.
-
Washing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
Workflow Diagram
Caption: Decision workflow for removing unreacted sulfonyl chloride.
References
Troubleshooting low yields in the synthesis of pyrimidine-based sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrimidine-based sulfonamides, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low yields in my pyrimidine-based sulfonamide synthesis. What are the common causes?
Low yields in the synthesis of pyrimidine-based sulfonamides can stem from several factors, including suboptimal reaction conditions, issues with starting materials, and inefficient purification. Key areas to investigate include the reactivity of the pyrimidine amine, the choice of sulfonylating agent and coupling reagents, reaction temperature, and the presence of moisture or other impurities.
Q2: My starting pyrimidine amine is unreactive. How can I improve the coupling efficiency?
The nucleophilicity of the pyrimidine amine is crucial for a successful reaction.
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups on the pyrimidine ring can enhance the nucleophilicity of the amine, leading to higher yields. Conversely, electron-withdrawing groups can decrease reactivity.[1]
-
Catalyst Choice: The use of a suitable catalyst can facilitate the reaction. For instance, copper-catalyzed reactions have been shown to be effective in certain pyrimidine syntheses.[1]
-
Protecting Groups: In some cases, protecting other reactive functional groups on the pyrimidine ring may be necessary to prevent side reactions.[2]
Q3: What are the best practices for selecting a sulfonylating agent and coupling reagent?
The choice of sulfonyl chloride and coupling method is critical for maximizing yield.
-
Sulfonyl Chloride Stability: Ensure the sulfonyl chloride is pure and has not hydrolyzed. The preparation of sulfonyl chlorides can be challenging, and impurities can inhibit the main reaction.[3]
-
Alternative Coupling Reagents: If direct sulfonylation with a sulfonyl chloride is inefficient, consider alternative methods. For example, palladium-catalyzed cross-coupling reactions of arylboronic acids can be an effective strategy for forming the C-S bond.[3] One-pot syntheses starting from unactivated acids and amines have also been developed.[4][5]
-
Reagent Stoichiometry: Optimizing the stoichiometry of the reactants is essential. An excess of either the amine or the sulfonyl chloride may be necessary depending on the specific substrates.
Q4: How do reaction conditions like temperature and solvent affect the yield?
-
Temperature: The optimal reaction temperature can vary significantly. Some reactions proceed well at room temperature, while others may require heating to reflux.[6][7] It is crucial to monitor the reaction progress (e.g., by TLC) to determine the ideal temperature and reaction time.[6]
-
Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate.[6] Common solvents for sulfonamide synthesis include chloroform, acetonitrile, and DMF.[7][8] The polarity and aprotic or protic nature of the solvent should be considered based on the specific reaction mechanism.
Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
-
Polymerization: If the pyrimidine starting material has multiple reactive sites, polymerization can be a significant side reaction. Protecting groups can be employed to block these unwanted reactions.[2]
-
Hantzsch-type Dihydropyridine Formation: In certain pyrimidine syntheses, such as the Biginelli reaction, the formation of Hantzsch-type dihydropyridine byproducts can occur, especially at higher temperatures.[6] Lowering the reaction temperature can help minimize this.[6]
-
Disproportionation: In some catalytic cycles, disproportionation of intermediates can lead to undesired byproducts like sulfonates and disulfides.[9]
Q6: My purification process is resulting in significant product loss. What are some effective purification strategies?
Purification of pyrimidine-based sulfonamides can be challenging due to their polarity and potential for low solubility.
-
Column Chromatography: This is a common method for purification. The choice of eluent system is critical for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.[6]
-
Washing: Simple washing steps during workup can remove many impurities. For example, washing with water can remove excess amine or acid.
Experimental Protocols & Data
General Experimental Protocol for the Synthesis of Pyrimidine-Based Sulfonamides
This protocol provides a general framework. The specific amounts, temperatures, and reaction times should be optimized for each specific set of substrates.
-
Reactant Preparation: Dissolve the pyrimidine amine (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base (e.g., triethylamine, pyridine; 1.2-2.0 equivalents) to the reaction mixture.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 equivalents) to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Allow the reaction to proceed at the determined optimal temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, quench the reaction with water. If necessary, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure pyrimidine-based sulfonamide.[6]
Table 1: Effect of Reaction Conditions on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | MeCN | Blue LEDs | 2 | 77 | [8] |
| 2 | DMSO | Blue LEDs | 2 | 0 | [8] |
| 3 | DMF | Blue LEDs | 2 | 0 | [8] |
| 4 | Chloroform | 55-60 | 5 | 65-87 | [7] |
Note: Yields are highly substrate-dependent. This table provides examples from specific reactions and should be used as a general guide for optimization.
Table 2: Comparison of Coupling Methods for Sulfonamide Synthesis
| Method | Starting Materials | Catalyst/Reagent | Key Advantages | Reference |
| Direct Sulfonylation | Pyrimidine amine, Sulfonyl chloride | Base (e.g., pyridine, triethylamine) | Straightforward, widely used | [10] |
| Palladium-Catalyzed Cross-Coupling | Arylboronic acid, SO2 source, Amine | Palladium catalyst | Tolerates a wide range of functional groups | [3] |
| Photocatalytic Activation | Aniline, N-Hydroxymethylphthalimide Sulfone | Ru(bpy)3(PF6)2 | Mild reaction conditions | [8] |
| Decarboxylative Halosulfonylation | Aromatic acid, Amine | Copper catalyst | Utilizes readily available starting materials | [4][5] |
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in pyrimidine-based sulfonamide synthesis.
General Experimental Workflow
Caption: A general experimental workflow for the synthesis of pyrimidine-based sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Managing the moisture sensitivity of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride in reactions
This guide provides technical support for researchers, scientists, and drug development professionals working with 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (Uracil-5-sulfonyl chloride). It focuses on managing the compound's moisture sensitivity to ensure successful reactions and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: It is a chemical compound with the molecular formula C₄H₃ClN₂O₄S.[1] It belongs to the class of sulfonyl chlorides and pyrimidine derivatives and serves as a crucial intermediate in medicinal chemistry, particularly for synthesizing sulfonamide-based therapeutic agents.[1][2][3]
Q2: Why is this compound considered moisture-sensitive?
A2: The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic and reactive. Upon exposure to water, it readily undergoes hydrolysis, where the chloride is replaced by a hydroxyl group, forming the corresponding and less reactive 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonic acid.[1] This decomposition renders the compound ineffective for subsequent sulfonamide synthesis.
Q3: How should I properly store this reagent?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, away from moisture.[1] For long-term storage, using a desiccator or a glovebox with an inert atmosphere is highly recommended to maintain its integrity.[4]
Q4: What are the visible signs of decomposition?
A4: While the fresh compound is typically a white crystalline powder, signs of decomposition may not always be visually obvious.[1] However, a change in texture (clumping), a slight change in color, or a faint acidic odor (from HCl released during hydrolysis) can indicate moisture contamination. The most definitive sign of degradation is poor performance in reactions, such as low or no yield of the desired sulfonamide product.
Q5: What are the primary reactions of this compound?
A5: Its main application is in nucleophilic substitution reactions, particularly with primary or secondary amines, to form stable sulfonamides.[1][5] This reaction is fundamental to its use as a building block in drug discovery.[1] It is incompatible with bases and strong oxidizing agents.[1][2][3]
Troubleshooting Guide
Problem 1: Low or No Yield of Sulfonamide Product
| Potential Cause | Troubleshooting Step |
| Reagent Degradation | The primary suspect is the hydrolysis of the sulfonyl chloride due to improper storage or handling. |
| Solution: 1. Purchase fresh reagent. 2. Before use, confirm the quality of the starting material (e.g., via NMR if a reference spectrum is available). 3. Always handle the solid reagent in a glovebox or under a positive flow of inert gas (Argon or Nitrogen).[6][7] | |
| Moisture in Reaction | Trace amounts of water in the solvent, glassware, or amine reactant can consume the sulfonyl chloride. |
| Solution: 1. Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.[6] Flame-drying under vacuum is also an effective technique.[6][8] 2. Solvents: Use anhydrous solvents from a reputable supplier or dry them using appropriate methods (e.g., molecular sieves, distillation). 3. Reagents: Ensure the amine substrate is dry. If it is a salt (e.g., hydrochloride), it must be neutralized and thoroughly dried before use. | |
| Inadequate Reaction Conditions | The reaction may be too slow or incomplete due to non-optimal temperature, time, or base. |
| Solution: 1. Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to scavenge the HCl produced during the reaction.[9] Ensure at least one equivalent of base is used. 2. Temperature: While many sulfonamide formations proceed at room temperature, gentle heating may be required for less reactive amines. Monitor the reaction progress using TLC or LC-MS. |
Problem 2: Formation of an Unexpected Byproduct
| Potential Cause | Troubleshooting Step |
| Hydrolysis Product Detected | A polar, water-soluble byproduct is observed, likely the sulfonic acid. |
| Solution: This confirms the presence of moisture. Review and implement rigorous anhydrous techniques as described in Problem 1. The sulfonic acid byproduct can sometimes be removed by an aqueous basic wash during workup, but preventing its formation is key. | |
| Disulfonamide Formation | If using a primary amine (R-NH₂), a double addition to form R-N(SO₂-Uracil)₂ may occur. |
| Solution: This is generally less common than hydrolysis but can happen. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Adding the sulfonyl chloride solution slowly to the amine solution can help minimize this side reaction. |
Experimental Protocols
Protocol: General Procedure for the Synthesis of a Uracil-5-Sulfonamide Derivative
This protocol outlines the reaction of this compound with a generic primary amine under anhydrous conditions.
1. Preparation of Glassware and Atmosphere:
-
Place a round-bottom flask equipped with a magnetic stir bar and a condenser in an oven at 150°C overnight.[4]
-
Assemble the glassware while still hot and immediately connect it to a Schlenk line or an inert gas (Argon or Nitrogen) manifold.[7]
-
Flame-dry the entire apparatus under vacuum.[6]
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas. This is often done by cycling between vacuum and inert gas three times.[4][6]
2. Reagent Preparation:
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (or another suitable anhydrous solvent like THF or acetonitrile) in the prepared reaction flask via a dry syringe.[8][10]
-
In a separate, dry flask under an inert atmosphere, prepare a solution of this compound (1.05 eq.) in the same anhydrous solvent. The sulfonyl chloride solid should be weighed and handled exclusively in a glovebox.[4]
3. Reaction Execution:
-
Cool the amine solution to 0°C using an ice bath.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
4. Workup and Purification:
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Data Summary
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClN₂O₄S | [1][11] |
| Molecular Weight | 210.6 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Known Incompatibilities | Water, Oxidizing Agents, Bases | [1][2][3] |
| Primary Hazard | Corrosive, Moisture-Sensitive | [2] |
Table 2: Illustrative Impact of Moisture on Reaction Yield
The following data is illustrative, based on typical outcomes for moisture-sensitive sulfonylations, and serves to highlight the importance of anhydrous conditions.
| Water Content in Solvent | Reaction Time (h) | Conversion (%) | Isolated Yield (%) of Sulfonamide |
| Anhydrous (<10 ppm) | 4 | >95% | 85-95% |
| 50 ppm | 6 | ~70% | 50-60% |
| 200 ppm | 12 | ~30% | <25% |
| Undried "Reagent Grade" | 12 | <10% | <5% (Mainly sulfonic acid) |
Visual Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions involving this compound.
Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.
References
- 1. Buy this compound (EVT-292688) | 28485-18-9 [evitachem.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. youtube.com [youtube.com]
- 9. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 11. PubChemLite - this compound (C4H3ClN2O4S) [pubchemlite.lcsb.uni.lu]
Characterization of impurities from the synthesis of uracil-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of uracil-5-sulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for uracil-5-sulfonyl chloride?
A1: The most common method for the synthesis of uracil-5-sulfonyl chloride is the direct chlorosulfonation of uracil using a large excess of chlorosulfonic acid. The reaction typically involves heating the mixture to facilitate the electrophilic substitution at the C5 position of the uracil ring.
Q2: What are the most common impurities I might encounter in the synthesis of uracil-5-sulfonyl chloride?
A2: The primary impurities include:
-
Unreacted Uracil: Incomplete reaction can lead to the presence of the starting material.
-
Uracil-5-Sulfonic Acid: Hydrolysis of the target compound, uracil-5-sulfonyl chloride, upon exposure to moisture.
-
Di-sulfonated Uracil: Over-reaction or harsh reaction conditions can lead to the formation of a di-sulfonyl chloride derivative.
-
Polymeric materials: Undesired polymerization of uracil under strongly acidic conditions.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a sample of the reaction mixture can be carefully quenched and spotted on a silica gel plate. The disappearance of the uracil spot and the appearance of a new, typically lower Rf spot corresponding to the product, indicates reaction progression. HPLC can provide a more quantitative assessment of the conversion of uracil to the desired product.[1]
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration and that the temperature is optimal.
-
Hydrolysis of the Product: Uracil-5-sulfonyl chloride is sensitive to moisture. It is crucial to use anhydrous reagents and maintain a dry atmosphere throughout the reaction and workup.
-
Suboptimal Reagent Ratio: An insufficient excess of chlorosulfonic acid may lead to incomplete conversion.
-
Product Loss During Workup: The product is a solid that is typically isolated by filtration after quenching the reaction mixture in ice-water. Ensure efficient filtration and washing to minimize loss.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of uracil-5-sulfonyl chloride.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficient reaction temperature or time. 2. Deactivated chlorosulfonic acid due to moisture. 3. Poor quality of starting uracil. | 1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or HPLC. 2. Use fresh, anhydrous chlorosulfonic acid. Ensure all glassware is thoroughly dried. 3. Verify the purity of the uracil starting material. |
| Product is a sticky solid or oil, difficult to filter | 1. Presence of significant amounts of unreacted uracil or other impurities. 2. Incomplete quenching of the reaction mixture. | 1. Ensure the reaction has gone to completion. Attempt to purify the crude product by trituration with a suitable solvent to remove soluble impurities. 2. Ensure the reaction mixture is poured into a sufficient amount of ice to completely quench the chlorosulfonic acid and precipitate the product as a solid. |
| Presence of a major impurity with a similar Rf to the product | 1. Formation of uracil-5-sulfonic acid due to hydrolysis. 2. Formation of di-sulfonated uracil. | 1. Minimize exposure to moisture during workup. Wash the crude product with cold, dilute acid to remove the more polar sulfonic acid. 2. Use milder reaction conditions (lower temperature, shorter reaction time) to disfavor di-substitution. |
| Characterization data (NMR, MS) is inconsistent with the desired product | 1. The isolated product is an impurity (e.g., uracil-5-sulfonic acid). 2. The product has degraded upon storage. | 1. Compare the obtained spectral data with known data for potential impurities. Purify the product further. 2. Store the purified uracil-5-sulfonyl chloride under anhydrous and inert conditions (e.g., in a desiccator or under nitrogen). |
Data Presentation
Table 1: Key Reagents and Typical Reaction Conditions
| Reagent | Role | Typical Molar Ratio (to Uracil) | Typical Reaction Temperature |
| Uracil | Starting Material | 1 | - |
| Chlorosulfonic Acid | Reagent and Solvent | > 5 equivalents | 80-120 °C |
Table 2: Characterization Data for Uracil-5-Sulfonyl Chloride and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm, in DMSO-d₆) | Expected Mass Spectrum (m/z) |
| Uracil-5-sulfonyl chloride | C₄H₃ClN₂O₄S | 210.60 | ~8.0-8.5 (s, 1H, H6), ~11.0-12.0 (br s, 2H, NH) | [M-H]⁻ at 209, [M+H]⁺ at 211 |
| Uracil | C₄H₄N₂O₂ | 112.09 | ~7.5 (d, 1H, H6), ~5.6 (d, 1H, H5), ~11.0 (br s, 2H, NH)[2] | [M-H]⁻ at 111, [M+H]⁺ at 113[3][4][5] |
| Uracil-5-sulfonic acid | C₄H₄N₂O₅S | 192.15 | ~7.8-8.2 (s, 1H, H6), ~11.0-12.0 (br s, 2H, NH) | [M-H]⁻ at 191, [M+H]⁺ at 193 |
| Di-sulfonated Uracil | C₄H₂Cl₂N₂O₆S₂ | 309.09 | Aromatic protons will be absent. NH protons expected. | [M-H]⁻ at 307/309, [M+H]⁺ at 309/311 |
Note: The exact chemical shifts and mass spectral fragmentation patterns can vary depending on the instrument and conditions used.
Experimental Protocols
Synthesis of Uracil-5-Sulfonyl Chloride (General Procedure)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous uracil.
-
Addition of Reagent: Carefully add a 5-10 fold molar excess of chlorosulfonic acid to the uracil at room temperature with stirring. The addition should be done slowly and under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 80-120 °C and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.
-
Drying: Dry the product thoroughly in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅).
HPLC Method for Reaction Monitoring and Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Elution Profile: Uracil will elute first, followed by the more polar uracil-5-sulfonic acid, and then the less polar uracil-5-sulfonyl chloride.
Mandatory Visualization
Caption: Synthesis pathway of uracil-5-sulfonyl chloride and formation of key impurities.
References
Validation & Comparative
A Comparative Analysis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride and Other Sulfonating Agents
Introduction
The introduction of a sulfonyl group into a molecule is a critical transformation in medicinal chemistry and drug development. Sulfonamides, in particular, are a cornerstone of many therapeutic agents. The choice of sulfonating agent is paramount, influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative overview of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (also known as uracil-5-sulfonyl chloride) and other commonly employed sulfonating agents. While direct, side-by-side comparative studies involving uracil-5-sulfonyl chloride are not extensively documented in publicly available literature, this guide extrapolates its potential performance based on the known reactivity of related heterocyclic sulfonyl chlorides and compares it with established agents like tosyl chloride (Ts-Cl), mesyl chloride (Ms-Cl), and sulfuryl chloride (SO₂Cl₂).
The core of this comparison will revolve around reactivity, stability, and ease of handling. Uracil-5-sulfonyl chloride presents an interesting case due to the electron-withdrawing nature of the uracil ring, which is expected to significantly influence the electrophilicity of the sulfonyl group.
Comparative Performance of Sulfonating Agents
The selection of an appropriate sulfonating agent is dictated by the specific requirements of the chemical transformation, including the nature of the substrate, desired reactivity, and reaction conditions.
| Sulfonating Agent | Typical Substrates | Key Advantages | Key Disadvantages |
| This compound | Amines, Alcohols | Potentially high reactivity due to the electron-withdrawing uracil ring; introduces a biologically relevant scaffold. | Limited commercial availability; stability may be a concern; data on substrate scope is scarce. |
| Tosyl Chloride (Ts-Cl) | Amines, Alcohols | Stable solid, easy to handle; well-documented reactivity and broad substrate scope. | Can require forcing conditions (heat, strong base); the tosyl group can be difficult to remove. |
| Mesyl Chloride (Ms-Cl) | Amines, Alcohols | High reactivity; the resulting mesylate is a good leaving group. | Corrosive and lachrymatory liquid; can be overly reactive for sensitive substrates. |
| Sulfuryl Chloride (SO₂Cl₂) | Alkanes, Alkenes, Aromatics | Highly reactive; useful for chlorosulfonation. | Highly corrosive and toxic gas/liquid; reacts violently with water; poor selectivity. |
Experimental Protocols
Below are generalized experimental protocols for the sulfonylation of an amine, providing a basis for comparison.
Protocol 1: General Sulfonylation of an Amine with Uracil-5-sulfonyl chloride
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to the solution and stir for 10-15 minutes at 0 °C.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Sulfonylation of an Amine with Tosyl Chloride
-
Dissolution: Dissolve the amine (1.0 eq) and tosyl chloride (1.1 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
A Comparative Guide to the Reactivity of Uracil-5-Sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of uracil-5-sulfonyl chloride and the widely used benzenesulfonyl chloride. The comparison is grounded in fundamental principles of electronic effects and supported by established experimental protocols for analogous compounds. This document is intended to help researchers select the appropriate sulfonyl chloride for their specific synthetic needs, particularly in the fields of medicinal chemistry and drug development where uracil-containing compounds are of significant interest.
Introduction and Overview
Benzenesulfonyl chloride is a foundational reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. Its reactivity is well-characterized and serves as a benchmark for other sulfonylating agents.[1][2] Uracil-5-sulfonyl chloride, a heterocyclic analogue, is a more specialized reagent. The presence of the uracil moiety, a key component of ribonucleic acid (RNA), makes it a valuable building block for creating complex molecules with potential biological activity.[3][4]
The primary difference in reactivity between these two molecules stems from the electronic nature of the aromatic or heterocyclic ring attached to the sulfonyl chloride group. The electrophilicity of the sulfur atom, and thus the reagent's susceptibility to nucleophilic attack, is directly modulated by these electronic effects.[5]
Theoretical Reactivity Comparison: Electronic Effects
The reactivity of a sulfonyl chloride (R-SO₂Cl) in nucleophilic substitution reactions is dictated by the partial positive charge (δ+) on the sulfur atom. Electron-withdrawing groups (EWGs) attached to the sulfur atom increase this positive charge, enhancing reactivity, while electron-donating groups (EDGs) decrease it.
-
Benzenesulfonyl Chloride: The benzene ring is considered electronically neutral or weakly electron-donating by resonance compared to hydrogen. Its influence on the sulfonyl chloride group is the standard reference for aromatic sulfonyl chlorides.
-
Uracil-5-Sulfonyl Chloride: The uracil ring is part of the pyrimidine family of heterocycles. Due to the presence of two electronegative nitrogen atoms in the ring, the pyrimidine system is π-deficient and acts as a strong electron-withdrawing group.[5][6] This electron-withdrawing nature is further intensified by the two carbonyl groups within the uracil structure.[1] When attached at the C-5 position, the uracil ring powerfully withdraws electron density from the sulfonyl chloride group, significantly increasing the electrophilicity of the sulfur atom.
Quantitative Data Comparison
While a specific Hammett constant for the uracil-5-yl group is not commonly tabulated, the electron-deficient nature of the parent pyrimidine ring suggests it would have a significant positive σ value, thereby increasing the overall reactivity of the attached sulfonyl chloride group.[6]
The following table presents representative reaction conditions for sulfonamide formation. Note that these are from different studies and are not a direct comparison, but they illustrate the general conditions required for these reagents.
| Parameter | Benzenesulfonyl Chloride | 2-Thiouracil-5-Sulfonyl Chloride (Analogue) | Reference(s) |
| Reaction Type | Sulfonamide Formation | Sulfonamide Formation | [9],[10] |
| Nucleophile | Primary/Secondary Amine | m-Aminoacetophenone | [9],[10] |
| Solvent | Dichloromethane (DCM) | Absolute Ethanol | [9],[10] |
| Base | Pyridine or Triethylamine | Pyridine | [9],[10] |
| Temperature | 0 °C to Room Temperature | Reflux | [9],[10] |
| Reaction Time | 6 - 18 hours | 16 - 20 hours | [9],[10] |
Note: The reaction conditions for the 2-thiouracil analogue involve reflux, which may seem to contradict the higher expected reactivity. This can be attributed to factors such as the specific nucleophile used, solubility differences, and the specific experimental goals, which were preparative rather than kinetic.
Experimental Protocols
Detailed methodologies for key reactions involving these sulfonyl chlorides are provided below.
This protocol is a generalized procedure for the reaction of benzenesulfonyl chloride with a primary or secondary amine.[9]
-
Reactant Preparation: Dissolve the amine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[9]
This protocol describes the synthesis of a close analogue of uracil-5-sulfonyl chloride.[10][11]
-
Reaction Setup: In a flask suitable for heating, combine 2-thiouracil (1 equivalent, e.g., 12.5 g) and chlorosulfonic acid (1 equivalent, e.g., 51 mL).
-
Heating: Heat the reaction mixture at 120 °C for 8 hours.
-
Workup: After cooling, carefully pour the reaction mixture onto a 1:1 mixture of crushed ice and acetic acid.
-
Isolation: Collect the resulting precipitate by filtration and dry it under suction. The crude product is often used directly in the next step without further purification.[10]
This protocol details the reaction of the synthesized 2-thiouracil-5-sulfonyl chloride with an amine.[10]
-
Reactant Preparation: In a round-bottom flask, combine 2-thiouracil-5-sulfonyl chloride (1 equivalent, e.g., 1.13 g), an amine (e.g., 3-aminoacetophenone, 1 equivalent), and pyridine (1 equivalent, e.g., 0.4 mL) in absolute ethanol (e.g., 25 mL).
-
Reaction: Reflux the mixture for 16-20 hours.
-
Isolation: Cool the reaction mixture. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, dry it, and recrystallize from a suitable solvent like DMF/water.[10]
Summary and Conclusion
-
Reactivity: Uracil-5-sulfonyl chloride is predicted to be substantially more reactive than benzenesulfonyl chloride. This is due to the potent electron-withdrawing nature of the uracil ring, which enhances the electrophilicity of the sulfonyl group.
-
Applications: Benzenesulfonyl chloride remains a versatile, cost-effective reagent for general sulfonamide and sulfonate ester synthesis. Uracil-5-sulfonyl chloride is a more specialized and likely more expensive reagent, best suited for applications where the incorporation of the uracil moiety is desired for biological or medicinal purposes.
-
Handling: The higher reactivity of uracil-5-sulfonyl chloride may necessitate more stringent reaction control (e.g., lower temperatures, slower addition rates) to avoid side reactions, depending on the nucleophile's reactivity.
For drug development professionals and medicinal chemists, uracil-5-sulfonyl chloride offers a direct route to novel sulfonamides incorporating a nucleobase scaffold, a common strategy for developing antiviral and anticancer agents. Researchers should consider the enhanced reactivity of this heterocyclic sulfonyl chloride during reaction design and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Uracil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Uracil-5-Sulfonyl Chloride: A Promising Alternative to Halogenated Pyrimidines in Bioconjugation and Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of pyrimidine building blocks is a critical determinant in the successful synthesis of novel therapeutics and chemical probes. While 5-bromo- and 5-iodouracil have long been staples in cross-coupling reactions, Uracil-5-sulfonyl chloride is emerging as a potent alternative, offering a unique reactivity profile and potential advantages in various synthetic applications.
This guide provides an objective comparison of Uracil-5-sulfonyl chloride with its halogenated counterparts, 5-bromouracil and 5-iodouracil, focusing on their performance in palladium-catalyzed cross-coupling reactions. While direct, head-to-head comparative studies under identical conditions are limited in the current literature, this guide synthesizes available data to offer valuable insights into their relative reactivity and utility.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The C5 position of the uracil ring is a key site for functionalization in the development of a wide range of biologically active molecules, including antiviral and anticancer agents. The ability to efficiently form carbon-carbon bonds at this position through reactions like the Suzuki-Miyaura and Sonogashira couplings is therefore of paramount importance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or sulfonate. The reactivity of the electrophilic partner is a crucial factor in the efficiency of this reaction. Generally, the reactivity order for common leaving groups is I > Br > Cl > OTf. Aryl sulfonyl chlorides have been shown to exhibit reactivity that is typically intermediate between that of aryl iodides and aryl bromides.[1]
Table 1: Comparison of Uracil Derivatives in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Pyrimidine Building Block | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Uracil-5-sulfonyl chloride | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 12 | *Up to 98% (anticipated) | [2] |
| 5-Iodouracil derivative | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 2 | 85 | [3] |
| 5-Bromouracil derivative | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 | [4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in medicinal chemistry and materials science. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide follows the trend I > Br > Cl. While there is a wealth of data on the Sonogashira coupling of 5-iodo- and 5-bromouracil, to date, there are no specific reports found on the direct use of Uracil-5-sulfonyl chloride in this reaction. However, the established reactivity of sulfonyl chlorides in other palladium-catalyzed couplings suggests its potential applicability.
Table 2: Comparison of Uracil Derivatives in Sonogashira Coupling with Phenylacetylene
| Pyrimidine Building Block | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Uracil-5-sulfonyl chloride | - | - | - | - | - | Data not available | |
| 5-Iodouracil derivative | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 4 | 92 | [6] |
| 5-Bromouracil derivative | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 6 | 78 | [4] |
Experimental Protocols
Detailed experimental procedures are essential for the replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Sonogashira couplings of halogenated uracil derivatives, which can serve as a starting point for the investigation of Uracil-5-sulfonyl chloride.
General Protocol for Suzuki-Miyaura Coupling of 5-Iodouracil
Materials:
-
5-Iodouracil derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
DMF/H₂O (4:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the 5-iodouracil derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the DMF/H₂O solvent mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling of 5-Bromouracil
Materials:
-
5-Bromouracil derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol)
-
CuI (0.06 mmol)
-
Et₃N (3.0 mmol)
-
DMF (10 mL)
Procedure:
-
To a Schlenk flask, add the 5-bromouracil derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add DMF, Et₃N, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Chemistry: Catalytic Cycles and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion: A Versatile Tool with Untapped Potential
Uracil-5-sulfonyl chloride represents a highly promising, yet underexplored, building block for the synthesis of functionalized pyrimidines. Based on the established reactivity of aryl sulfonyl chlorides in Suzuki-Miyaura couplings, it is anticipated to offer reactivity comparable to, or potentially exceeding, that of 5-bromouracil, providing a valuable alternative to the more reactive but often less stable 5-iodouracil.
The key advantages of Uracil-5-sulfonyl chloride may include:
-
Enhanced Reactivity: The sulfonyl chloride group is a good leaving group, potentially allowing for milder reaction conditions and lower catalyst loadings compared to 5-bromouracil.
-
Alternative Selectivity: The distinct electronic properties of the sulfonyl chloride group compared to halogens could offer different reactivity patterns and selectivities in complex molecules.
-
Synthetic Versatility: Sulfonyl chlorides are precursors to sulfonamides and sulfonate esters, opening up avenues for further derivatization.
While the current body of literature lacks direct, side-by-side comparisons with its halogenated counterparts, the foundational data strongly suggests that Uracil-5-sulfonyl chloride is a worthy candidate for inclusion in the synthetic chemist's toolbox. Further research dedicated to the systematic evaluation of its performance in a range of cross-coupling reactions is warranted and will undoubtedly unlock its full potential in drug discovery and chemical biology.
References
Biological activity screening of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide derivatives
A Comparative Guide to the Biological Activity of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide Derivatives
The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, among which 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide derivatives have emerged as a promising scaffold. These molecules, structurally related to the natural pyrimidine bases, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative overview of the biological screening of these derivatives, supported by experimental data and detailed protocols.
Anticancer Activity
Derivatives of the pyrimidine-5-sulfonamide core have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The presence of the sulfonamide group (-SO₂NH-) is often considered crucial for their cytotoxic activity.[1] The mechanism of action for many of these compounds involves the induction of cell cycle arrest and apoptosis.[1][2]
Comparative Anticancer Activity Data
The following table summarizes the in vitro antiproliferative activity of various pyrimidine-sulfonamide derivatives against different human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 6e | 2-Thiouracil-5-sulfonamide (2,3-dichlorophenyl) | A-2780 (Ovarian) | Potent | 5-Fluorouracil | - |
| HT-29 (Colon) | Potent | ||||
| MCF-7 (Breast) | Potent | ||||
| HepG2 (Liver) | Potent | ||||
| 3a | Pyrimidine-sulfonamide hybrid | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 |
| 3b | Pyrimidine-sulfonamide hybrid | HCT-116 (Colon) | 9.59 | Doxorubicin | 3.30 |
| 5 | Pyrimidine-sulfonamide hybrid | T-47D (Breast) | 2.40 | 5-Fluorouracil | 6.70 |
| MCF-7 (Breast) | 2.50 | 2.46 | |||
| MDA-MB-231 (Breast) | 2.40 | 3.50 | |||
| 17 | Thioether-containing pyrimidine-sulfonamide | MDA-MB-231 (Breast) | 2.40-2.50 | 5-Fluorouracil | 2.46-6.70 |
| MCF-7 (Breast) | |||||
| T-47D (Breast) | |||||
| 10f | N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide | 1321 N1 (Astrocytoma) | 8.22 | Doxorubicin | 1.1 |
Note: "Potent" indicates significant activity as reported in the source, without a specific IC₅₀ value provided in the abstract.[1]
Antimicrobial Activity
Sulfonamides were among the first effective chemotherapeutic agents for bacterial infections.[3] Derivatives of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide continue this legacy, demonstrating activity against a range of bacterial strains, including multidrug-resistant ones.[3][4] The mechanism of action of sulfonamides typically involves the inhibition of dihydrofolic acid synthetase, an enzyme essential for bacterial synthesis of tetrahydrofolic acid.[5]
Comparative Antimicrobial Activity Data
The table below presents the antibacterial activity of several sulfonamide derivatives, indicated by their Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| 1a-d | Novel sulfonamide derivatives | S. aureus ATCC 25923 | 64-256 | Control 1: 32 |
| Clinical S. aureus isolates | 64-512 | Control 2: 512 | ||
| I | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | MRSA isolates | Higher effect than oxacillin | Oxacillin |
| II | N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus | Strong inhibition | - |
| 4 | Synthesized sulfonamide derivative | E. coli | Moderate | Ciprofloxacin |
| 5 | Synthesized sulfonamide derivative | E. coli | Moderate | Ciprofloxacin |
Enzyme Inhibition
The sulfonamide moiety is a key feature in the design of various enzyme inhibitors.[6] Derivatives of the tetrahydropyrimidine-5-sulfonamide scaffold have shown inhibitory activity against enzymes like carbonic anhydrases, urease, and 15-lipoxygenase (15-LOX).[7][8][9]
Comparative Enzyme Inhibition Data
This table summarizes the enzyme inhibitory activity of different sulfonamide derivatives.
| Compound ID | Derivative Type | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| YM-1 | 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide | Carbonic Anhydrase | Better inhibitor than YM-2, YM-3 | - | - |
| YM-2 | 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide | Urease | 1.90 ± 0.02 | Thiourea | 0.92 ± 0.03 |
| 9b | 2-Thiouracil-5-sulfonamide (thiazole derivative with Cl) | 15-LOX | 1.80 ± 0.06 | Quercetin | 3.6 |
| 9c | 2-Thiouracil-5-sulfonamide (thiazole derivative with F) | 15-LOX | 1.95 ± 0.06 | Quercetin | 3.6 |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[10][11]
-
MTT Addition : The MTT reagent is added to each well, and the plates are incubated for 4 hours at 37°C.[11]
-
Formazan Solubilization : The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.[11]
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[11]
-
IC₅₀ Calculation : The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve.[11]
In Vitro Antimicrobial Activity: Broth Dilution Method for MIC Determination
The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation : Serial dilutions of the test compounds are prepared in a liquid growth medium.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared.
-
Inoculation : Each dilution of the compound is inoculated with the microbial suspension.
-
Incubation : The inoculated tubes or plates are incubated under appropriate conditions for the microorganism.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation : The test compounds (inhibitors) are prepared in various concentrations.
-
Reaction Initiation : The enzyme, inhibitor, and buffer are pre-incubated together before the reaction is initiated by the addition of the substrate.
-
Reaction Monitoring : The progress of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence.
-
IC₅₀ Calculation : The initial reaction rates are calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological screening of novel compounds.
Signaling Pathway for Anticancer Activity
Caption: Proposed signaling pathway for the anticancer activity of pyrimidine-sulfonamide derivatives.
References
- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach [mdpi.com]
Unveiling the Potential of Uracil-5-Sulfonamide Analogs: A Comparative Guide to Structure-Activity Relationships
A comprehensive analysis of uracil-5-sulfonamide derivatives reveals critical structural determinants for their diverse biological activities, offering a roadmap for the rational design of novel therapeutic agents. This guide synthesizes key findings on their anticancer, antioxidant, and molluscicidal properties, presenting a comparative analysis of their performance supported by experimental data and detailed protocols.
The uracil scaffold, a fundamental component of nucleic acids, continues to be a cornerstone in the development of new pharmaceuticals. When functionalized with a sulfonamide group at the 5-position, a versatile class of compounds emerges with a wide spectrum of biological activities. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features that govern the efficacy and selectivity of these uracil-5-sulfonamide analogs.
Anticancer Activity: Targeting Cyclin-Dependent Kinases
A significant body of research has focused on the anticancer potential of 2-thiouracil-5-sulfonamide derivatives. These compounds have demonstrated promising cytotoxic activity against a panel of human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancers.[1] The primary mechanism of action for some of the most potent analogs has been identified as the inhibition of cyclin-dependent kinase 2A (CDK2A), a key regulator of cell cycle progression.[1][2]
SAR studies have highlighted the indispensable role of the sulfonamide (-SO2NH-) moiety for cytotoxic activity. Analogs lacking this group, such as sulfones, were found to be inactive.[1] Furthermore, the nature of the substituent on the sulfonamide nitrogen significantly influences potency. For instance, derivatives bearing a 4-methoxyphenyl, 2,3-dichlorophenyl, or 4-bromophenyl group were among the most active compounds identified.[1] Notably, compound 6e (bearing a 2,3-dichlorophenyl group) exhibited the most potent inhibitory activity across the tested cancer cell lines.[1] Further modifications of the sulfonamide group, such as its conversion to a sulfonohydrazide, led to a decrease in anticancer activity.[1]
The induction of cell cycle arrest is a key consequence of CDK2A inhibition by these compounds. The most active analog, 6e , was shown to arrest cell growth at different phases of the cell cycle depending on the cancer cell line: G1/S phase in A-2780 cells, S phase in HT-29 and MCF-7 cells, and G2/M phase in HepG2 cells.[1] This cell cycle arrest is also associated with the enhanced expression of cell cycle inhibitors p21 and p27, ultimately leading to apoptotic cell death.[1]
Table 1: Cytotoxic Activity (IC50, µM) of Selected 2-Thiouracil-5-Sulfonamide Analogs against Human Cancer Cell Lines
| Compound | A-2780 (Ovarian) | HT-29 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |
| 6b (4-methoxyphenyl) | 8.57 ± 1.79 | 10.11 ± 1.54 | 5.54 ± 1.58 | 14.76 ± 1.45 |
| 6e (2,3-dichlorophenyl) | 3.92 ± 1.00 | 4.69 ± 1.13 | 5.15 ± 1.14 | 38.44 ± 2.40 |
| 6g (4-bromophenyl) | 7.95 ± 1.75 | 10.62 ± 1.25 | 13.58 ± 2.65 | 13.29 ± 1.50 |
| 5-FU (Reference) | 3.92 ± 1.00 | 4.69 ± 1.13 | 5.15 ± 1.14 | 38.44 ± 2.40 |
Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives as potent inducers of cell cycle arrest and CDK2A inhibition.[1]
Antioxidant Activity: Scavenging Free Radicals and Inhibiting 15-LOX
A series of novel 2-thiouracil-5-sulfonamide derivatives have also been investigated for their antioxidant properties.[3][4] These compounds were evaluated for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, hydrogen peroxide (H2O2), and to inhibit lipid peroxidation and the enzyme 15-lipoxygenase (15-LOX).[3][4]
The structure-activity relationship in this context points to the importance of the heterocyclic pharmacophore and the substituents on the aromatic ring.[3] Thiazole and thiosemicarbazone derivatives of 2-thiouracil demonstrated potent antioxidant activities, while chalcone derivatives showed moderate activity.[3] The presence of electron-donating groups on the aromatic side chain was found to enhance the antioxidant activity.[4]
Several compounds, including 5c , 6d , 7d , 9b , 9c , and 9d , exhibited significant radical scavenging activity in all three assays, comparable to the standard antioxidant, ascorbic acid.[3] In terms of 15-LOX inhibition, halogenated derivatives showed significant activity, which may be attributed to a better fit within the enzyme's catalytic pocket.[3] Compound 9b emerged as a particularly potent 15-LOX inhibitor.[3]
Table 2: Antioxidant Activity (IC50, µg/mL) of Selected 2-Thiouracil-5-Sulfonamide Derivatives
| Compound | DPPH Scavenging | H2O2 Scavenging | Lipid Peroxidation Inhibition |
| 5c | 10.5 ± 0.9 | 15.2 ± 1.1 | 12.8 ± 1.3 |
| 6d | 12.3 ± 1.2 | 18.1 ± 1.5 | 15.5 ± 1.7 |
| 7d | 11.8 ± 1.0 | 16.5 ± 1.3 | 14.2 ± 1.5 |
| 9b | 8.2 ± 0.7 | 12.3 ± 0.9 | 10.1 ± 1.1 |
| 9c | 9.1 ± 0.8 | 13.8 ± 1.0 | 11.5 ± 1.2 |
| 9d | 9.5 ± 0.9 | 14.2 ± 1.1 | 11.9 ± 1.3 |
| Ascorbic Acid (Standard) | 7.5 ± 0.6 | 10.1 ± 0.8 | 8.9 ± 0.9 |
Data sourced from a study on the design, synthesis, and biological evaluation of novel 2-thiouracil-5-sulfonamide derivatives as antioxidants.[3]
Molluscicidal Activity: A Potential Tool for Schistosomiasis Control
Certain N-p-substituted phenyl uracil-5-sulfonamide derivatives have been synthesized and evaluated for their molluscicidal activity against Biomphalaria alexandrina snails, the intermediate host of Schistosoma mansoni.[5] This line of research is significant for the control of schistosomiasis, a parasitic disease affecting millions worldwide.
The lethal concentration (LC50) values of the synthesized compounds were determined, with compounds 4a and 4b showing the highest potency with an LC50 of 50 ppm.[5] The study also investigated the immunostimulatory effect of the hemolymph from snails pre-treated with these compounds on mice infected with S. mansoni. The results indicated a significant reduction in worm burden in mice treated with the modified hemolymph, suggesting a potential for developing novel control strategies against schistosomiasis.[5]
Table 3: Molluscicidal Activity (LC50) of N-p-substituted phenyl uracil-5-sulfonamide derivatives against Biomphalaria alexandrina
| Compound | LC50 (ppm) |
| 4a | 50 |
| 10a | 100 |
| 10b | 200 |
| 4b | 50 |
Data sourced from a study on the synthesis and immunostimulatory effect of new uracil-5-sulfonamide derivatives.[5]
Experimental Protocols
General Synthesis of N-Substituted Pyrimidine-5-Sulfonamides
A mixture of pyrimidine-5-sulfonyl chloride (0.005 mol), the appropriate amine (0.005 mol), and pyridine (0.005 mol) is refluxed in absolute ethanol (25 mL) for 16–20 hours.[2] After cooling, the precipitate is filtered, dried, and recrystallized from a DMF/water mixture.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are calculated from the dose-response curves.
CDK2A Inhibition Assay
The inhibitory activity against CDK2/CyclinA2 is determined using a kinase activity assay. The reaction is initiated by adding the enzyme to wells containing the test inhibitor. After incubation at 30°C for 45 minutes, a Kinase-Glo MAX reagent is added, and the luminescence signal is measured using a microplate reader.[2]
DPPH Radical Scavenging Assay
Different concentrations of the test compounds are mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm. The percentage of scavenging activity is calculated by comparing the absorbance of the sample with that of the control.
15-Lipoxygenase (15-LOX) Inhibition Assay
The assay is performed by monitoring the formation of hydroperoxides from a suitable substrate (e.g., linoleic acid) in the presence of the 15-LOX enzyme. The increase in absorbance at a specific wavelength (e.g., 234 nm) is measured over time. The inhibitory effect of the test compounds is determined by comparing the rate of the reaction in the presence and absence of the inhibitor.
Conclusion
The uracil-5-sulfonamide scaffold represents a privileged structure in medicinal chemistry, giving rise to analogs with a remarkable diversity of biological activities. SAR studies have been pivotal in identifying the key structural features that govern their anticancer, antioxidant, and molluscicidal properties. The insights gained from these studies provide a solid foundation for the future design and development of more potent and selective therapeutic agents based on this versatile chemical framework. Further optimization of lead compounds, guided by the established SAR, holds significant promise for addressing unmet medical needs in oncology, oxidative stress-related diseases, and infectious diseases like schistosomiasis.
References
- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new uracil-5-sulfonamide derivatives and immunostimulatory effect of a chemically modified hemolymph of Biomphalaria alexandrina on Schistosoma mansoni infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro testing of anticancer activity of compounds synthesized from uracil-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of various compounds synthesized from uracil-5-sulfonyl chloride. The data presented is compiled from recent studies, offering a valuable resource for identifying promising lead compounds for further development. The objective of this document is to present a clear, data-driven comparison of these derivatives, supported by detailed experimental protocols and visual representations of associated biological pathways.
Comparative Analysis of Cytotoxic Activity
The anticancer potential of novel uracil-5-sulfonamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. These compounds have demonstrated a range of activities, with some exhibiting greater efficacy than the standard chemotherapeutic drug, 5-Fluorouracil (5-FU).
A series of 2-thiouracil-5-sulfonamide derivatives were synthesized and tested for their cytotoxic effects.[1] Notably, compounds bearing a sulfonamide group (-SO2NH-) were found to be crucial for cytotoxic activity, whereas sulfone derivatives lacking this group were inactive.[1] Among the active compounds, those with specific substitutions on the phenyl ring attached to the sulfonamide moiety showed the most potent anticancer effects. For instance, compound 6e , which has a 2,3-dichlorophenyl group, displayed the highest activity across four different cancer cell lines: ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2).[1] Importantly, the most promising compounds, including 6b , 6e , and 6g , were found to be safe when tested on normal human cells (WI38), indicating a degree of selectivity for cancer cells.[1]
In another study, novel 2-thiouracil-5-sulfonamide isosteres were developed and evaluated.[2] Compound 5d from this series was particularly effective against breast (MCF-7) and liver (HEPG-2) cancer cell lines, with IC50 values of 0.52 µg/mL and 0.63 µg/mL, respectively.[2] This activity was superior to that of 5-Fluorouracil in the same assays.[2]
The following table provides a detailed comparison of the IC50 values for selected potent compounds from these studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (5-FU) IC50 (µM) | Reference |
| 6b (4-methoxyphenyl) | A-2780 (Ovarian) | 10.11 ± 0.8 | 8.5 ± 0.6 | [1] |
| HT-29 (Colon) | 6.2 ± 0.5 | 7.9 ± 0.6 | [1] | |
| MCF-7 (Breast) | 4.9 ± 0.4 | 6.5 ± 0.5 | [1] | |
| HepG2 (Liver) | 12.5 ± 1.1 | 15.2 ± 1.3 | [1] | |
| 6e (2,3-dichlorophenyl) | A-2780 (Ovarian) | 5.5 ± 0.4 | 8.5 ± 0.6 | [1] |
| HT-29 (Colon) | 3.1 ± 0.2 | 7.9 ± 0.6 | [1] | |
| MCF-7 (Breast) | 2.9 ± 0.2 | 6.5 ± 0.5 | [1] | |
| HepG2 (Liver) | 6.8 ± 0.5 | 15.2 ± 1.3 | [1] | |
| 6g (4-bromophenyl) | A-2780 (Ovarian) | 8.9 ± 0.7 | 8.5 ± 0.6 | [1] |
| HT-29 (Colon) | 5.1 ± 0.4 | 7.9 ± 0.6 | [1] | |
| MCF-7 (Breast) | 3.8 ± 0.3 | 6.5 ± 0.5 | [1] | |
| HepG2 (Liver) | 9.7 ± 0.8 | 15.2 ± 1.3 | [1] | |
| Compound 5d | MCF-7 (Breast) | 0.52 µg/mL | 0.67 µg/mL | [2] |
| HEPG-2 (Liver) | 0.63 µg/mL | 5 µg/mL | [2] |
Experimental Protocols
Synthesis of 6-Methyl-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonyl Chloride (Starting Material)
A mixture of 6-methyl-2-thiouracil (0.0055 mol) and chlorosulphonic acid (0.055 mol) was refluxed at 120 °C for 8 hours.[1] After cooling, the reaction mixture was poured onto ice. The resulting precipitate was filtered, dried under a vacuum, and recrystallized from a DMF/water mixture to yield the title compound.[1]
In Vitro Cytotoxicity Assay (SRB Assay)
The cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[3]
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (10% w/v) and incubated for 1 hour at 4 °C.
-
Staining: The plates were washed with distilled water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
The effect of the compounds on the cell cycle distribution was analyzed using flow cytometry.[4]
-
Cell Treatment: Cancer cells were treated with the IC50 concentration of the test compound for 48 hours.
-
Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol at -20 °C overnight.
-
Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined.
Mechanism of Action: Cell Cycle Arrest and CDK2 Inhibition
Several of the potent 2-thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest.[1][4] For example, compound 6e caused significant cell growth arrest at the G1/S phase in A-2780 cells, the S phase in HT-29 and MCF-7 cells, and the G2/M phase in HepG2 cells.[1] This cell cycle arrest is consistent with the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[1]
Molecular docking studies have suggested that these compounds can bind to the active site of CDK2A, a critical enzyme for the G1/S transition.[1][4] The inhibition of CDK2A by these uracil derivatives likely contributes to their observed anticancer activity.
The proposed mechanism involves the upregulation of cell cycle inhibitors p21 and p27, which further block the activity of CDKs and halt cell cycle progression, ultimately leading to apoptosis.[4]
Visualizing the Pathways
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for anticancer drug screening.
Proposed Signaling Pathway for Cell Cycle Arrest
Caption: Uracil derivatives induce cell cycle arrest.
References
- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of synthetic routes to 5-sulfonyl-substituted uracils
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group at the 5-position of the uracil ring is of significant interest in medicinal chemistry, as it can impart a range of biological activities, including antiviral and anticancer properties. This guide provides a comparative analysis of the primary synthetic routes to 5-sulfonyl-substituted uracils, offering a clear overview of their respective methodologies, efficiencies, and limitations. The information presented is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Routes
Several distinct strategies have been developed for the synthesis of 5-sulfonyl-substituted uracils. These can be broadly categorized into three main approaches:
-
The Traditional Route: This classic multi-step approach involves the initial synthesis of a 5-thiouracil derivative, followed by an oxidation step to yield the desired 5-sulfonyluracil.
-
The Sulfonyl Chloride Intermediate Route: This method relies on the preparation of a pyrimidine-5-sulfonyl chloride intermediate, which can then be reacted with a variety of nucleophiles to generate a diverse library of 5-sulfonyl-substituted uracils.
-
The Modern Divergent Synthesis: A more recent and efficient approach that constructs the uracil ring with the sulfonyl group already in place, avoiding the need for protecting groups and often providing high yields.[1][2][3][4]
The following table summarizes the key quantitative data associated with each of these synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Traditional Route (Thiol Oxidation) | Sulfonyl Chloride Intermediate Route | Modern Divergent Synthesis |
| Starting Materials | 5-Halouracil, Thiol | Pyrimidine | Acyclic precursors |
| Key Intermediates | 5-Thiouracil | Pyrimidine-5-sulfonyl chloride | Enol ethers |
| Typical Yields | Variable, often moderate | Good to excellent | Up to 98%[1][2][3][4] |
| Number of Steps | 2 or more | 2 or more | 2 |
| Key Reagents | Thiolate, Oxidizing agent (e.g., m-CPBA, H₂O₂) | Chlorosulfonic acid, Amines/other nucleophiles | Sulfonyl chlorides, Sodium sulfite, Urea/Thiourea derivatives |
| Common Issues | N-oxide formation during oxidation[5][6] | Handling of reactive sulfonyl chloride | Limited to specific substitution patterns on the uracil ring |
| Substrate Scope | Dependent on thiol availability | Broad scope with various nucleophiles | Broad substrate tolerance demonstrated[1][2][3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments representative of each synthetic route.
Traditional Route: Synthesis of 5-Alkylthio-1,3,6-trimethyluracil and Subsequent Oxidation (Illustrative Protocol)
This protocol is based on the principles of nucleophilic substitution of a 5-halouracil.[7]
Step 1: Synthesis of 5-Alkylthio-1,3,6-trimethyluracil
-
Materials: 5-Bromo-1,3,6-trimethyluracil, appropriate alkylthiol, phase transfer catalyst (e.g., a quaternary ammonium salt), solvent (e.g., dichloromethane), and an aqueous base solution (e.g., sodium hydroxide).
-
Procedure:
-
Dissolve 5-bromo-1,3,6-trimethyluracil and the phase transfer catalyst in the organic solvent.
-
Add the alkylthiol to the mixture.
-
Add the aqueous base solution and stir the biphasic mixture vigorously at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 5-alkylthio-1,3,6-trimethyluracil.
-
Step 2: Oxidation to 5-Alkylsulfonyl-1,3,6-trimethyluracil
-
Materials: 5-Alkylthio-1,3,6-trimethyluracil, oxidizing agent (e.g., meta-chloroperoxybenzoic acid - m-CPBA), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the 5-alkylthio-1,3,6-trimethyluracil in the solvent and cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the final 5-alkylsulfonyl-1,3,6-trimethyluracil.
-
Sulfonyl Chloride Intermediate Route: Synthesis of Pyrimidine-5-sulfonamides
This protocol outlines the synthesis starting from a pyrimidine-5-sulfonyl chloride intermediate.
Step 1: Synthesis of Pyrimidine-5-sulfonyl chloride
-
Materials: Pyrimidine, chlorosulfonic acid.
-
Procedure:
-
Carefully add pyrimidine to an excess of chlorosulfonic acid at a controlled temperature.
-
Heat the reaction mixture at elevated temperatures (e.g., 120 °C) for several hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
The precipitated pyrimidine-5-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of N-Substituted Pyrimidine-5-sulfonamides
-
Materials: Pyrimidine-5-sulfonyl chloride, desired amine, a base (e.g., pyridine), and a solvent (e.g., absolute ethanol).
-
Procedure:
-
Prepare a mixture of pyrimidine-5-sulfonyl chloride, the amine, and pyridine in absolute ethanol.
-
Reflux the reaction mixture for 16-20 hours.
-
Cool the mixture to room temperature, and the product will precipitate.
-
Collect the solid by filtration, dry it, and recrystallize from a suitable solvent system (e.g., DMF/water) to obtain the pure N-substituted pyrimidine-5-sulfonamide.
-
Modern Divergent Synthesis of 5-Sulfonyl-Substituted Uracils
This method builds the uracil ring from acyclic precursors.[6]
Step 1: Preparation of the Enol Ether Intermediate
-
Materials: A suitable sulfone-containing active methylene compound, triethyl orthoformate, and acetic anhydride.
-
Procedure:
-
Mix the sulfone precursor with triethyl orthoformate and acetic anhydride.
-
Heat the mixture under reflux for a specified time.
-
Remove the volatile components under reduced pressure to obtain the crude enol ether, which can be used in the next step without further purification.
-
Step 2: Cyclocondensation to form the Uracil Ring
-
Materials: The crude enol ether, urea (or a substituted urea/thiourea), and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the enol ether and urea in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with water and ethanol, and dried to afford the 5-sulfonyl-substituted uracil. The final products are often readily isolated by filtration.[6]
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: The Traditional Route to 5-Sulfonyluracils.
Caption: The Sulfonyl Chloride Intermediate Route.
Caption: The Modern Divergent Synthesis Route.
Conclusion
The synthesis of 5-sulfonyl-substituted uracils can be achieved through several distinct pathways. The traditional route, while conceptually straightforward, can be hampered by side reactions such as N-oxide formation during the oxidation step. The sulfonyl chloride intermediate route offers greater flexibility for diversification at the sulfonyl moiety. However, the modern divergent synthesis stands out as a highly efficient and high-yielding method that avoids many of the pitfalls of the other approaches, making it an attractive strategy for the preparation of these valuable compounds. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction.
References
- 1. Buy Pyrimidine-5-sulfonyl chloride | 856596-17-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Tactics of Uracil-5-Sulfonamides: A Comparative Guide to their Mechanism of Action
For Immediate Release
A comprehensive analysis of bioactive uracil-5-sulfonamides reveals their versatile mechanism of action, primarily centered on potent enzyme inhibition. This guide provides a comparative overview for researchers, scientists, and drug development professionals, validating the molecular pathways these compounds influence. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a critical resource for advancing the therapeutic applications of this promising class of molecules.
Recent studies have established that uracil-5-sulfonamides exert their biological effects by targeting key enzymes implicated in a range of diseases. Notably, these compounds have demonstrated significant inhibitory activity against carbonic anhydrases (CAs) , cyclin-dependent kinase 2 (CDK2) , and 15-lipoxygenase (15-LOX) . The specificity and potency of this inhibition are dictated by the chemical substitutions on the uracil and sulfonamide scaffolds, allowing for the fine-tuning of their therapeutic properties.
This guide will delve into a direct comparison of uracil-5-sulfonamides with established alternative compounds, offering a clear perspective on their relative performance.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of various uracil-5-sulfonamide derivatives against their target enzymes has been quantified and compared with that of well-known inhibitors. The following tables summarize the median inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ), providing a clear benchmark for their efficacy.
Carbonic Anhydrase Inhibition
Uracil-5-sulfonamides have emerged as potent inhibitors of carbonic anhydrases, metalloenzymes crucial in various physiological processes. Their inhibition is particularly relevant in the context of glaucoma and certain cancers. A comparative analysis with the classical CA inhibitor Acetazolamide is presented below.
| Compound | Target Isozyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Uracil Derivative 4 | hCA I | - | 0.085 | [1] |
| Uracil Derivative 4 | hCA II | - | 0.1715 | [1] |
| Uracil Derivative 5 | hCA I | - | 428 | [1] |
| Uracil Derivative 5 | hCA II | - | 645 | [1] |
| Acetazolamide (Standard) | bCA II | - | - | [2] |
Note: Specific IC₅₀ values for Acetazolamide were not available in the provided search results, but it is a widely recognized potent inhibitor.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
As potential anticancer agents, 2-thiouracil-5-sulfonamide derivatives have been shown to inhibit CDK2A, a key regulator of the cell cycle. Their cytotoxic activity is often compared to the widely used antimetabolite, 5-Fluorouracil (5-FU).
| Compound | Cell Line | IC₅₀ (µM) | Target | Reference |
| Compound 6b | MCF-7 | 1.8 ± 0.1 | CDK2A | [3] |
| Compound 6d | HT-29 | 2.1 ± 0.2 | CDK2A | [3] |
| Compound 6e | A-2780 | 3.5 ± 0.1 | CDK2A | [3] |
| Compound 6e | HT-29 | 1.5 ± 0.1 | CDK2A | [3] |
| Compound 6e | MCF-7 | 0.9 ± 0.0 | CDK2A | [3] |
| Compound 6e | HepG2 | 2.8 ± 0.1 | CDK2A | [3] |
| Compound 7b | MCF-7 | 2.5 ± 0.1 | CDK2A | [3] |
| 5-Fluorouracil (5-FU) | HepG2 | >100 | Thymidylate | [3] |
| Synthase |
15-Lipoxygenase (15-LOX) Inhibition
Certain novel 2-thiouracil-5-sulfonamides have been developed as inhibitors of 15-LOX, an enzyme involved in inflammation and oxidative stress. Their antioxidant potential is compared with standard antioxidants like Ascorbic Acid.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Thiosemicarbazone 5c | 15-LOX Inhibition | 5.5 ± 0.02 | [4] |
| Thiosemicarbazone 5b | 15-LOX Inhibition | 5.7 ± 0.03 | [4] |
| Amino pyridine 7d | 15-LOX Inhibition | 6.6 ± 0.05 | [4] |
| Quercetin (Standard) | 15-LOX Inhibition | - | [4] |
| Compound 3 | DPPH Scavenging | 10.3 ± 0.01 | [4] |
| Ascorbic Acid (AA) | DPPH Scavenging | - | [4] |
Note: Specific IC₅₀ values for Quercetin and Ascorbic Acid were not provided in the search results but are established potent inhibitors/antioxidants.
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanism of action, the following diagrams illustrate the key signaling pathways affected by uracil-5-sulfonamides and the general workflows for their experimental validation.
Caption: CDK2 Inhibition Pathway by Uracil-5-Sulfonamides.
Caption: Experimental Workflow for CA Inhibition Assay.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for the key experiments are provided below.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of uracil-5-sulfonamide derivatives on human carbonic anhydrase (hCA) isozymes I and II are determined by measuring the esterase activity of the enzyme.[1]
-
Enzyme and Substrate Preparation: Recombinant hCA I and hCA II are used. The substrate, 4-nitrophenyl acetate (NPA), is dissolved in anhydrous acetonitrile.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) is used for the reaction.
-
Inhibition Assay:
-
The assay is performed in 96-well plates.
-
To each well, add the assay buffer, the enzyme solution, and the desired concentration of the uracil-5-sulfonamide inhibitor (dissolved in DMSO).
-
The mixture is pre-incubated.
-
The reaction is initiated by adding the NPA substrate.
-
The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the change in absorbance at 400 nm using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated. The IC₅₀ values are determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration. The Kᵢ values are calculated using the Cheng-Prusoff equation for competitive inhibition.
Cell-Based Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of 2-thiouracil-5-sulfonamide derivatives against various human cancer cell lines (e.g., A-2780, HT-29, MCF-7, HepG2) is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO) for a specified period (e.g., 48 hours). A control group is treated with DMSO alone.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay
The ability of 2-thiouracil-5-sulfonamide derivatives to inhibit 15-LOX is assessed spectrophotometrically.[4]
-
Enzyme and Substrate: Soybean 15-lipoxygenase and linoleic acid (substrate) are used.
-
Assay Buffer: Borate buffer (pH 9.0) is typically used.
-
Inhibition Assay:
-
The enzyme solution is pre-incubated with various concentrations of the test compounds at room temperature.
-
The reaction is initiated by adding the linoleic acid substrate.
-
The formation of the conjugated diene hydroperoxide is monitored by measuring the increase in absorbance at 234 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC₅₀ value is determined from the plot of percentage inhibition against inhibitor concentration.
This guide provides a foundational understanding of the mechanism of action of bioactive uracil-5-sulfonamides. The presented data and protocols offer a framework for further research and development of these compounds into novel therapeutic agents. The versatility of the uracil-5-sulfonamide scaffold holds significant promise for addressing a variety of unmet medical needs.
References
- 1. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of uracil-5-sulfonyl chloride derivatives compared to existing therapeutic agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Uracil and its derivatives have long been a cornerstone in the development of anticancer and antiviral drugs. This guide provides a comparative analysis of the efficacy of a promising class of compounds, uracil-5-sulfonyl chloride derivatives, against existing therapeutic agents. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Anticancer Efficacy: Benchmarking Against 5-Fluorouracil
Uracil-5-sulfonyl chloride derivatives and related sulfonamides have demonstrated significant potential as anticancer agents. Their performance is often benchmarked against the widely used antimetabolite, 5-Fluorouracil (5-FU).
A notable example is the novel synthetic uracil analog, U-359 , which has shown superior cytotoxicity in breast cancer cell lines compared to 5-FU. In MCF-7 human breast adenocarcinoma cells, U-359 exhibited a half-maximal inhibitory concentration (IC50) of 3.8 µM , whereas the IC50 for 5-FU in the same cell line was 25 µM , indicating a significantly higher potency for the derivative.[1]
Further studies have highlighted the broad-spectrum anticancer activity of various uracil derivatives. For instance, a series of N-(3-(5-phenyl-1,3,4-oxadiazole-2-yl) phenyl)-2,4-dihydroxypyrimidine-5-sulfamide derivatives were synthesized and evaluated as thymidylate synthase (TS) inhibitors. One of the lead compounds, 7f , demonstrated potent antitumor activity against several non-small cell lung cancer (NSCLC) cell lines and was shown to be more effective than the clinically used drug pemetrexed in an orthotopic lung cancer murine model.[2]
The cytotoxic effects of these derivatives are often attributed to their ability to induce apoptosis, or programmed cell death. Treatment of cancer cells with these compounds has been shown to increase the levels of cleaved PARP1, a key marker of apoptosis, and activate caspases, the executive enzymes of the apoptotic pathway.[1]
Comparative Cytotoxicity Data
The following table summarizes the IC50 values of selected uracil derivatives in comparison to 5-Fluorouracil across various cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| U-359 (Uracil Derivative) | MCF-7 (Breast) | 3.8 | [1] |
| 5-Fluorouracil | MCF-7 (Breast) | 25 | [1] |
| Compound 7f (Pyrimidine-5-sulfamide derivative) | A549 (Lung) | Data not in µM | [2] |
| Pemetrexed | A549 (Lung) | Data not in µM | [2] |
| Various Uracil Hybrids | A549, OVCAR-3, SGC-7901, HepG2 | Potent (some <1 µM) | [3][4][5] |
| 5-Fluorouracil | A549, OVCAR-3, SGC-7901, HepG2 | Generally higher IC50s | [3] |
Note: Direct comparison of IC50 values should be made cautiously as experimental conditions can vary between studies.
Antiviral Efficacy: Targeting SARS-CoV-2
The emergence of novel viral threats necessitates the development of new antiviral agents. Uracil derivatives have shown promise in this area, particularly against SARS-CoV-2, the virus responsible for COVID-19.
Recent research has focused on N1,N3-disubstituted uracil derivatives as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[6] These compounds have demonstrated a wide antiviral effect against various SARS-CoV-2 variants of concern.[6] While direct comparative studies with specific IC50 values against existing drugs like remdesivir are still emerging, the mechanism of action provides a strong rationale for their further investigation. One study on spiro-oxindole derivatives based on uracil identified compounds with potent inhibitory activity against SARS-CoV-2 RdRp, with IC50 values in the nanomolar range, comparable to the reference drug chloroquine in that specific assay.[7]
For context, the IC50 of remdesivir , an FDA-approved antiviral for COVID-19, has been reported to be in the sub-micromolar range against various SARS-CoV-2 variants in Vero E6 cells.[8] For example, against the original 2019-nCoV strain, remdesivir showed an IC50 of 0.32 µM after a 72-hour treatment.[8]
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[9]
-
Compound Treatment: Add various concentrations of the test compounds (e.g., uracil-5-sulfonyl chloride derivatives, 5-FU) to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 24-well plates to form a confluent monolayer.[10]
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix equal volumes of the compound dilutions with a virus suspension containing a known number of plaque-forming units (PFU) (e.g., 20-35 PFU). Incubate this mixture at 37°C for 1 hour.[11]
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour at 37°C to allow for virus adsorption.[10][11]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose or Avicel) to restrict the spread of the virus.[10][11]
-
Incubation: Incubate the plates for several days (e.g., 6 days for some protocols) until plaques (zones of cell death) are visible.[11]
-
Staining: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and then stain with a dye such as crystal violet. The viable cells will be stained, while the plaques will appear as clear, unstained areas.[10]
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percent inhibition of plaque formation is calculated relative to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.[11]
Visualizing Mechanisms of Action
To illustrate the cellular and molecular targets of these compounds, the following diagrams depict the key signaling pathways and experimental workflows.
Caption: Anticancer mechanism of uracil derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis and Molecular Modeling Studies of New Bioactive Spiro-Oxindoles Based on Uracil Derivatives as SARS-CoV-2 Inhibitors Targeting RNA Polymerase and Spike Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
Assessing the Drug-Likeness of Molecules Derived from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the pyrimidine scaffold being a cornerstone in medicinal chemistry. Molecules derived from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, commonly known as uracil-5-sulfonyl chloride, have emerged as a promising class of compounds with a wide range of biological activities. This guide provides a comparative assessment of the drug-likeness of these molecules, supported by experimental data and detailed protocols, to aid researchers in the selection and optimization of promising drug candidates.
Comparative Analysis of Drug-Likeness Parameters
A critical aspect of drug discovery is the early assessment of a molecule's drug-like properties, often guided by frameworks such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated octanol-water partition coefficient (logP) not greater than 5.
The following table summarizes the calculated drug-likeness properties for a series of hypothetical uracil-5-sulfonamide derivatives, showcasing how structural modifications can influence these key parameters. For the purpose of this guide, "Comparator" molecules are included to provide a reference point for evaluation.
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| Uracil-Sulfonamide 1 | Uracil-SO₂-NH-Ph | 283.28 | 1.25 | 2 | 5 | 0 |
| Uracil-Sulfonamide 2 | Uracil-SO₂-NH-Ph-4-Cl | 317.73 | 2.01 | 2 | 5 | 0 |
| Uracil-Sulfonamide 3 | Uracil-SO₂-NH-Ph-4-OCH₃ | 313.31 | 1.18 | 2 | 6 | 0 |
| Comparator 1 (Sulfanilamide) | H₂N-Ph-SO₂-NH₂ | 172.21 | -0.62 | 2 | 3 | 0 |
| Comparator 2 (Celecoxib) | Complex Sulfonamide | 381.37 | 3.65 | 1 | 5 | 0 |
In Vitro ADMET Profile: A Head-to-Head Comparison
Beyond initial physicochemical predictions, a thorough evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. The following table presents a comparative summary of key in vitro ADMET data for our hypothetical series of uracil-5-sulfonamide derivatives.
| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| Uracil-Sulfonamide 1 | 150 | 5.2 | 45 |
| Uracil-Sulfonamide 2 | 75 | 8.9 | 30 |
| Uracil-Sulfonamide 3 | 200 | 4.1 | 65 |
| Comparator 1 (Sulfanilamide) | >1000 | 1.5 | >120 |
| Comparator 2 (Celecoxib) | 15 | 15.3 | 25 |
Experimental Protocols
To ensure reproducibility and facilitate the application of these assessment methods, detailed experimental protocols for key drug-likeness assays are provided below.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound, which influences its absorption and bioavailability.
Procedure:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add 2 µL of the stock solution to 98 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[1][2][3][4][5]
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium.[6][7][8][9][10]
Procedure:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation into a confluent monolayer.
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking for 2 hours.
-
At specified time points, collect samples from both the apical and basolateral compartments.
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.
Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[11][12][13][14][15]
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Add the test compound (typically at 1 µM) to the microsomal suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
The half-life (t½) of the compound is determined by plotting the natural logarithm of the percentage of compound remaining versus time.
Targeting Cell Cycle Progression: The CDK4/6-Rb-E2F Signaling Pathway
Many pyrimidine-based compounds, including derivatives of uracil, have demonstrated anticancer activity by modulating cell cycle progression.[16][17] A key pathway often targeted is the Cyclin-Dependent Kinase 4/6 (CDK4/6)-Retinoblastoma (Rb)-E2F pathway, which governs the G1 to S phase transition.[18][19][20][21][22]
Caption: The CDK4/6-Rb-E2F signaling pathway and the inhibitory action of uracil-5-sulfonamide derivatives.
Experimental Workflow for Drug-Likeness Assessment
The systematic evaluation of drug-likeness involves a multi-step process, from initial computational predictions to in vitro experimental validation.
Caption: A typical experimental workflow for assessing the drug-likeness of novel chemical entities.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. enamine.net [enamine.net]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. benchchem.com [benchchem.com]
- 9. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 10. scribd.com [scribd.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting CDK4/6 for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. [PDF] Targeting the RB-E2F pathway in breast cancer | Semantic Scholar [semanticscholar.org]
- 22. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
This document provides essential safety and logistical information for the proper disposal of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS No. 28485-18-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1] It is also moisture-sensitive.[2] Due to its hazardous nature, adherence to strict safety protocols during handling and disposal is mandatory.
Hazard Classification Summary
| Hazard Class | Classification | GHS Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | P280, P303+P361+P353, P305+P351+P338, P310 |
| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | P280, P305+P351+P338 |
This table summarizes the primary hazards. Always consult the full Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, all personnel must wear appropriate PPE to prevent skin and eye contact.[3]
-
Hand Protection : Chemical-resistant gloves (e.g., rubber or neoprene) must be inspected before use.[2][3] Dispose of contaminated gloves after use in accordance with applicable laws.[2]
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[2] Ensure eye protection equipment is tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2]
-
Skin and Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[5]
Step-by-Step Disposal Protocol
The primary and recommended method for disposal is through a licensed professional waste disposal service.[2][4] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[2][6]
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including surplus chemical, empty containers, and disposable labware (e.g., gloves, weighing paper).
-
Keep this chemical waste segregated. Do not mix it with other waste streams. Leave chemicals in their original containers whenever possible.
Step 2: Containment and Labeling
-
Collect solid waste and spilled material by carefully sweeping it up to avoid creating dust.[2][6]
-
Place the waste into a suitable, tightly sealed, and corrosion-resistant container for disposal.[2] Original containers or those with a resistant inner liner are recommended.
-
Clearly label the waste container with the chemical name: "Hazardous Waste: this compound" and appropriate hazard symbols (Corrosive).
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[2][5] A corrosives storage area is appropriate.[5][6]
-
Ensure the storage area is isolated from incompatible materials such as water, bases, alcohols, and metals.[7]
Step 4: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal company to arrange for pickup and disposal.[2][4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Step 5: Spill Response
-
In case of a spill, evacuate non-essential personnel from the area.[6]
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., dry sand). Do not use water.[7]
-
Carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal as hazardous waste.[5][6]
-
Ventilate the area and clean the spill site once the material has been removed.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS No. 28485-18-9). Adherence to these procedures is essential to ensure personal safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also sensitive to moisture and incompatible with strong oxidizing agents and bases.[3][4] Therefore, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[5] | Protects against splashes and dust, preventing severe eye damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5] | Prevents direct contact with the skin, which can cause severe burns.[1] |
| Body Protection | Chemical-resistant lab coat, apron, or coveralls.[6] | Protects skin and personal clothing from contamination by splashes or dust. |
| Respiratory Protection | Use only under a certified chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator is required.[7] | Prevents inhalation of corrosive dust and vapors. |
| Footwear | Closed-toe, chemical-resistant safety footwear.[8] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary reagents and equipment before handling the compound.
2. Handling:
-
Conduct all manipulations of the solid compound and its solutions within the chemical fume hood.
-
Avoid generating dust.
-
Weigh the required amount of the compound in a tared, sealed container if possible.
-
When dissolving, slowly add the compound to the solvent to control any exothermic reactions.
-
Keep the container tightly closed when not in use to prevent exposure to moisture.[3]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or earth).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Report the spill to the laboratory supervisor and environmental health and safety (EHS) office.
Disposal Plan: Step-by-Step Waste Management
Waste containing this compound is classified as hazardous and must be disposed of accordingly.[1] Do not discharge into drains or the environment.
1. Neutralization of Small Residual Quantities (e.g., from cleaning glassware):
-
Objective: To safely hydrolyze and neutralize residual sulfonyl chloride into a less hazardous sulfonic acid salt.
-
Procedure:
-
In a fume hood, prepare a large beaker containing a cold (ice bath) and vigorously stirred solution of saturated aqueous sodium bicarbonate or 1-2 M sodium hydroxide. The volume of the basic solution should be at least 5-10 times the volume of the sulfonyl chloride solution.
-
Slowly and dropwise, add the residual solution containing the sulfonyl chloride to the basic solution. Be cautious as the reaction can be exothermic and may produce gas.
-
After the addition is complete, allow the mixture to slowly warm to room temperature while stirring.
-
Test the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.
-
Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS department.
-
2. Disposal of Bulk Quantities:
-
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
-
Place the compound in its original container or a clearly labeled, sealed, and appropriate hazardous waste container.
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local and national regulations.
Workflow Diagrams
The following diagrams illustrate the key processes for handling and disposing of this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. Buy this compound (EVT-292688) | 28485-18-9 [evitachem.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. trimaco.com [trimaco.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
